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  • Product: (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
  • CAS: 146552-72-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS No. 146552-72-9)

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, also known as (S)-2-(Boc-amino)-3-phenylpropylamine, is a chiral diamine derivative of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, also known as (S)-2-(Boc-amino)-3-phenylpropylamine, is a chiral diamine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected amine and a primary amine on a phenylpropane backbone, makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of peptide mimetics and targeted therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

CAS Number: 146552-72-9

Molecular Formula: C₁₄H₂₂N₂O₂

Molecular Weight: 250.34 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is presented in the table below. These properties are crucial for its handling, storage, and application in various synthetic protocols.

PropertyValueSource
Appearance White solid
Purity ≥95%
Storage Room Temperature, in a dry and sealed environment

Synthesis of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

The synthesis of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate typically originates from the readily available and enantiomerically pure starting material, N-Boc-L-phenylalanine. A common and effective strategy involves the conversion of the carboxylic acid moiety into a primary amine. This is most frequently achieved through the formation of the corresponding amide, followed by its reduction.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process starting from N-Boc-L-phenylalanine. The first step involves the amidation of the carboxylic acid to form (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. The second and crucial step is the reduction of the primary amide to the desired primary amine.

Synthesis_Pathway Start N-Boc-L-phenylalanine Intermediate (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 35150-06-2) Start->Intermediate Amidation Product (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS: 146552-72-9) Intermediate->Product Reduction

Caption: General synthetic pathway for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.

Step 1: Amidation of N-Boc-L-phenylalanine

The initial step involves the conversion of the carboxylic acid of N-Boc-L-phenylalanine into a primary amide. This is a standard peptide coupling reaction.

Experimental Protocol:

  • Activation of Carboxylic Acid: Dissolve N-Boc-L-phenylalanine in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and an activator, like 1-Hydroxybenzotriazole (HOBt).

  • Ammonia Source: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the reaction mixture or by adding a solution of ammonium chloride and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. The crude product, (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, can be purified by crystallization or column chromatography.

Step 2: Reduction of (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

The reduction of the primary amide to the primary amine is a critical step. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.[1]

Experimental Protocol:

  • Preparation: In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Amide: Dissolve (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and stirred for several hours to ensure complete reduction. The progress of the reaction should be monitored by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for the safe decomposition of the reactive aluminum species and for the formation of a granular precipitate that is easy to filter.

  • Isolation and Purification: Filter the resulting slurry and wash the solid residue thoroughly with an organic solvent (e.g., ethyl acetate or THF). Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, can be purified by column chromatography on silica gel.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Suspend LiAlH₄ in dry THF at 0 °C R1 Add amide solution dropwise P1->R1 R2 Reflux for several hours R1->R2 W1 Quench with H₂O and NaOH solution R2->W1 W2 Filter and wash solid W1->W2 W3 Dry and concentrate filtrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: Workflow for the reduction of the amide to the primary amine.

Applications in Drug Discovery and Development

Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and to serve as versatile synthetic intermediates.[2] (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a valuable building block in the synthesis of various pharmaceutical agents.

Its utility stems from the presence of two distinct amino groups with orthogonal reactivity. The Boc-protected amine is stable under a wide range of reaction conditions, allowing for selective functionalization of the primary amine. Subsequent deprotection of the Boc group under acidic conditions reveals a second primary amine for further synthetic elaboration.

This compound and its derivatives have been utilized as intermediates in the synthesis of:

  • Protease Inhibitors: The 1,2-diamine motif can mimic the transition state of peptide hydrolysis, making it a key component in the design of inhibitors for enzymes such as HIV protease and hepatitis C virus (HCV) protease.

  • GPCR Ligands: The phenylpropylamine scaffold is present in many ligands for G-protein coupled receptors. The chirality and the presence of the amino groups in this compound allow for the synthesis of potent and selective receptor agonists or antagonists.

  • Peptide Mimetics: The ability to introduce this diamine into peptide sequences allows for the creation of modified peptides with enhanced stability, bioavailability, and biological activity.

Safety and Handling

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a key chiral building block with significant applications in pharmaceutical research and development. Its synthesis from readily available N-Boc-L-phenylalanine via an amide reduction pathway is a reliable and scalable method. The presence of orthogonally protected amino groups provides synthetic flexibility, making it a valuable intermediate for the construction of a diverse range of biologically active molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective use in the discovery and development of new therapeutic agents.

References

  • PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate - Safety and Hazards. Retrieved from [Link]

  • ACS Publications. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Retrieved from [Link]

Sources

Exploratory

Boc-L-phenylalaninamide chemical information

[1] Executive Summary Boc-L-phenylalaninamide (CAS: 35150-06-2) is a protected amino acid derivative serving as a critical intermediate in peptide synthesis and a model substrate for proteolytic enzyme kinetics.[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Boc-L-phenylalaninamide (CAS: 35150-06-2) is a protected amino acid derivative serving as a critical intermediate in peptide synthesis and a model substrate for proteolytic enzyme kinetics.[1] Structurally, it consists of L-phenylalanine protected at the N-terminus by a tert-butoxycarbonyl (Boc) group, with the C-terminus modified to a primary amide. This modification renders the carboxyl group non-nucleophilic, allowing for specific study of N-terminal interactions or use as a stable C-terminal cap in peptidomimetics.

This guide provides a comprehensive technical profile, including validated synthesis protocols, physicochemical data, and applications in enzymatic assays, specifically for chymotrypsin.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

ParameterTechnical Specification
Chemical Name (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Common Synonyms Boc-L-Phe-NH

; Boc-phenylalanine amide; N-

-Boc-L-phenylalaninamide
CAS Number 35150-06-2
Molecular Formula C

H

N

O

Molecular Weight 264.32 g/mol
Appearance White crystalline powder
Solubility Soluble in methanol, ethanol, DMSO, DMF, DCM; sparingly soluble in water.[2]
Melting Point 165–168 °C (Typical range; polymorph dependent)
Chirality L-isomer (S-configuration)

Synthetic Routes & Production

The synthesis of Boc-L-phenylalaninamide is most efficiently achieved via the Mixed Anhydride Method . This route minimizes racemization compared to thermal dehydration and avoids the difficult removal of urea byproducts associated with carbodiimide (DCC) coupling.

Protocol: Mixed Anhydride Amidation

Objective: Conversion of Boc-L-Phenylalanine (Boc-Phe-OH) to Boc-L-phenylalaninamide (Boc-Phe-NH


).

Reagents:

  • Starting Material: Boc-L-Phe-OH (1.0 eq)[3]

  • Base: N-Methylmorpholine (NMM) (1.0 eq)

  • Activator: Isobutyl chloroformate (IBCF) (1.0 eq)

  • Amine Source: Ammonium hydroxide (28% NH

    
    ) or Ammonia gas
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-Phe-OH in anhydrous DCM under an inert atmosphere (N

    
    ). Cool the solution to -15°C  (ice/salt bath).
    
  • Base Addition: Add NMM dropwise. Ensure the temperature remains below -10°C to prevent racemization.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF) slowly. Stir for 15 minutes. The formation of the mixed anhydride intermediate is rapid.

  • Amidation: Add a slight excess of ammonium hydroxide solution or bubble dry ammonia gas into the reaction mixture. Stir at -15°C for 30 minutes, then allow the mixture to warm to room temperature over 2 hours.

  • Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 1M Citric Acid (to remove unreacted amine/base)

    • Saturated NaHCO

      
       (to remove unreacted acid)
      
    • Brine (saturated NaCl)[4]

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield pure Boc-L-Phe-NH
    
    
    as white crystals.
Reaction Workflow Visualization

SynthesisWorkflow Start Boc-L-Phe-OH (Carboxylic Acid) Activation Activation (-15°C, NMM, IBCF) Start->Activation Dissolve in DCM Intermediate Mixed Anhydride Intermediate Activation->Intermediate Formation Amidation Amidation (+ NH3) Intermediate->Amidation Nucleophilic Attack Workup Work-up (Acid/Base Wash) Amidation->Workup Warm to RT Product Boc-L-Phe-NH2 (Primary Amide) Workup->Product Crystallization

Caption: Synthesis of Boc-L-phenylalaninamide via Mixed Anhydride activation.

Biochemical Applications

A. Protease Kinetic Studies (Chymotrypsin)

Boc-L-phenylalaninamide serves as a valuable model substrate for


-chymotrypsin , a serine protease with specificity for large hydrophobic residues (Phe, Trp, Tyr).
  • Mechanism: Chymotrypsin cleaves the amide bond at the C-terminus of the phenylalanine residue. The bulky Boc group at the N-terminus occupies the S2 subsite of the enzyme, positioning the scissile amide bond correctly in the catalytic triad (Ser195, His57, Asp102).

  • Utility: Unlike ester substrates (which are hydrolyzed rapidly), the amide bond in Boc-Phe-NH

    
     is hydrolyzed more slowly, allowing for precise steady-state kinetic measurements (
    
    
    
    ,
    
    
    ) and the study of transition state inhibitors.
B. Peptide Synthesis & Peptidomimetics[10]
  • C-Terminal Capping: Used to introduce a stable primary amide at the C-terminus of a peptide chain, preventing C-terminal degradation by carboxypeptidases.

  • Building Block: The Boc group can be selectively removed with Trifluoroacetic acid (TFA) to generate H-Phe-NH

    
    , which can then be coupled to other amino acids to extend the chain from the N-terminus.
    

Analytical Characterization

To validate the synthesis, the following analytical signals are diagnostic:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

1.35 (s, 9H)
Boc methyl protons (tert-butyl group).

2.8–3.1 (m, 2H)

-CH

benzylic protons of Phenylalanine.

4.1–4.2 (m, 1H)

-CH
chiral center proton.

7.1–7.3 (m, 5H)
Aromatic protons (Phenyl ring).

6.9 & 7.4 (br s, 2H)
Amide NH

protons (Distinctive for primary amide).
Mass Spectrometry

265.3 [M+H]

Protonated molecular ion.

287.3 [M+Na]

Sodium adduct (common in ESI).

Handling, Stability & Safety

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; protect from moisture.

  • Stability: Stable under normal laboratory conditions. Avoid strong acids (removes Boc group) and strong bases (hydrolyzes amide).

  • Safety:

    • GHS Classification: Not globally classified as hazardous, but treat as a potential irritant.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water.

References

  • Chemical Identity & CAS: Boc-L-phenylalaninamide (CAS 35150-06-2).[2][1] ChemicalRegister. Available at: [Link]

  • Synthesis Protocol (Mixed Anhydride): Composition Comprising Oxalamide Gelators and Vegetable Oil. European Patent EP 3897560 B1.[5] (Describes synthesis of Intermediate Boc-Phe-NH2). Available at: [Link]

  • Chymotrypsin Kinetics: Kinetics of hydrolysis of extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin. PubMed. Available at: [Link]

  • Physical Properties: Boc-L-phenylalaninamide Product Data. LookChem. Available at: [Link]

Sources

Foundational

A-M-P-L-I-F-Y: Advanced Methodologies for Purity and Liability Identification in the Formulation of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

Abstract (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive framework for the purity analysis of this compound, addressing chemical, chiral, and polymorphic purity. We delve into the underlying principles and practical applications of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to establish a robust and self-validating purity assessment system in line with global regulatory expectations.

Introduction: The Criticality of Purity in a Chiral Intermediate

The subject of our investigation, (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a Boc-protected derivative of a phenylalaninol analogue. Its stereochemical integrity and the absence of process-related impurities are paramount. Even minute impurities can have a significant impact on the safety and efficacy of the final API.[1] Regulatory bodies such as the FDA and EMA mandate comprehensive impurity profiling for all drug substances.[1][2][3] This guide, therefore, is structured to provide a multi-faceted analytical strategy, ensuring that all potential impurities—be they stereoisomers, starting material residues, by-products, or degradants—are effectively identified and quantified.

Strategic Overview of Purity Analysis

A robust purity analysis workflow is not a monolithic process but a carefully orchestrated series of orthogonal analytical techniques. Each method provides a unique piece of the purity puzzle, and their collective data builds a comprehensive and trustworthy profile of the analyte.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Elucidation & Identification cluster_3 Final Purity Assessment Start Bulk Material Initial_Screen Preliminary Screening (TLC, FTIR) Start->Initial_Screen RP_HPLC Reversed-Phase HPLC (Chemical Purity) Initial_Screen->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC LC_MS LC-MS (Impurity Identification) RP_HPLC->LC_MS Final_Report Comprehensive Purity Report Chiral_HPLC->Final_Report NMR NMR Spectroscopy (Structural Confirmation) LC_MS->NMR NMR->Final_Report

Caption: High-level workflow for the comprehensive purity analysis of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.

Foundational Purity: Chemical Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of non-volatile organic compounds.[4] For (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, a reversed-phase method is typically employed.

Rationale for Method Selection

The choice of a C18 reversed-phase column is dictated by the compound's moderate polarity. The phenyl group provides hydrophobicity, while the amino and carbamate functionalities introduce polar characteristics. A gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is crucial for resolving the main component from potential impurities with varying polarities.[4] The acid modifier serves to protonate the free amine, ensuring sharp peak shapes and consistent retention times.

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.

Potential Impurities and Their Origins

Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the Boc-protection of (S)-2-amino-3-phenyl-1-propanol.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material (S)-2-amino-3-phenyl-1-propanol Product (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate Starting_Material->Product Boc Protection Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Enantiomer (R)-enantiomer Starting_Material->Enantiomer Chiral Impurity in SM Reagent Boc-Anhydride Reagent->Product DiBoc Di-Boc Protected Product Product->DiBoc Over-reaction

Caption: Potential impurities arising from the synthesis of the target compound.

Table 1: Common Process-Related Impurities

Impurity NameStructureOriginExpected Elution in RP-HPLC
(S)-2-amino-3-phenyl-1-propanolC9H13NOUnreacted starting materialEarlier than the main peak
Di-Boc protected productC19H29NO4Over-reaction with Boc-anhydrideLater than the main peak
tert-ButanolC4H10OBy-product of Boc-protectionVery early, may not be retained

The Chiral Dimension: Enantiomeric Purity

For a chiral molecule, enantiomeric purity is as critical as chemical purity. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy or even off-target effects. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

The Principle of Chiral Separation

Chiral stationary phases (CSPs) are designed to interact diastereomerically with enantiomers, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[5][6] For amino acid derivatives, macrocyclic glycopeptide-based CSPs can also offer excellent resolution.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small percentage of a basic or acidic modifier if necessary to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Unambiguous Identification: The Role of Mass Spectrometry and NMR

While HPLC provides quantitative data on purity, it does not, on its own, provide structural information about unknown impurities. For this, we turn to mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities as they elute from the column. This information is invaluable for proposing potential structures.

NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule.[7][8] For the main component, 1H and 13C NMR spectra can confirm its identity. For significant impurities that can be isolated, NMR is the definitive technique for structural elucidation. Quantitative NMR (qNMR) can also be used as a primary method for determining absolute purity without the need for a reference standard of the analyte itself.[4]

Table 2: Spectroscopic Data for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

TechniqueKey Observables
1H NMR Signals corresponding to the Boc group (~1.4 ppm), the phenyl group (~7.2-7.4 ppm), and the aliphatic protons of the propane backbone.
13C NMR Resonances for the carbonyl of the carbamate, the quaternary carbon of the Boc group, the aromatic carbons, and the aliphatic carbons.
Mass Spec A molecular ion peak corresponding to the exact mass of the protonated molecule.

A Self-Validating System: Ensuring Trustworthiness

To ensure the trustworthiness of the purity analysis, the analytical methods themselves must be validated. This involves demonstrating that the methods are accurate, precise, specific, linear, and robust.

Validation_System cluster_validation Method Validation Parameters Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity Linearity Linearity & Range Robustness Robustness LOD_LOQ LOD & LOQ Purity_Method Purity Analysis Method Purity_Method->Accuracy Purity_Method->Precision Purity_Method->Specificity Purity_Method->Linearity Purity_Method->Robustness Purity_Method->LOD_LOQ

Caption: Key parameters for the validation of analytical methods for purity assessment.

Conclusion: A Holistic Approach to Purity

The purity analysis of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a multi-dimensional task that requires a thoughtful and integrated approach. By combining the quantitative power of HPLC and Chiral HPLC with the structural elucidation capabilities of MS and NMR, a comprehensive and reliable purity profile can be established. This, coupled with rigorous method validation, ensures that this critical intermediate meets the high standards required for pharmaceutical development, ultimately safeguarding patient health.

References

  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • Christensen, J. B., & Miller, M. J. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Takeuchi, K., & Shimada, I. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Semantic Scholar.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Advanced Biochemicals. (n.d.). (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.
  • Al-Wabli, R. I., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • PubChem. (n.d.). tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate.
  • PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
  • PubChem. (n.d.). (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide.
  • PubChem. (n.d.). tert-butyl [(2R)-1-{[(2R)-1-oxo-3-phenyl-1-{[3-(pyridin-3-yl)propyl]amino}propan-2-yl]sulfanyl}-3-phenylpropan-2-yl]carbamate.
  • PubChem. (n.d.). tert-butyl [(2R)-1-{[(2S)-1-oxo-3-phenyl-1-{[3-(pyridin-3-yl)propyl]amino}propan-2-yl]sulfanyl}-3-phenylpropan-2-yl]carbamate.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
  • ResearchGate. (2025). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). 3 C-13 NMR spectrum of the solid product formed by reacting the....

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of (S)-tert-butyl (1-amino-3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, a key building block in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical predictions with detailed experimental protocols for practical application in the laboratory.

Introduction: The Significance of Solubility in the Application of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, a chiral diamine derivative, is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a hydrophobic phenylpropyl backbone, a primary amine, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents a unique solubility profile that is crucial for its effective use. Understanding and controlling its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies, and ensuring the quality and consistency of downstream products. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to master the solubility characteristics of this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₂[1]
Molecular Weight 250.34 g/mol [1]
IUPAC Name tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate[1]
CAS Number 146552-72-9[1]
Appearance White powder (for a related compound)[2]
Computed XLogP3 2.0[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Storage Store at 2-8°C, sealed in a dry environment., [2][3]

Predicted Solubility Profile

Key Structural Considerations:

  • Hydrophobic Character: The presence of a phenyl ring and a tert-butyl group imparts significant non-polar character to the molecule. This suggests good solubility in common organic solvents.

  • Polar Functionality: The primary amine and the carbamate group introduce polarity and the capacity for hydrogen bonding, which may afford some solubility in more polar solvents.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to enhance the solubility of amines in organic solvents.[5]

Analog-Based Solubility Prediction:

A closely related compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, offers valuable insight. It is reported to be soluble in methanol, dichloromethane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), while being insoluble in water and aliphatic hydrocarbons.

Based on this, the following solubility profile for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate can be anticipated:

  • High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate to High Solubility: Methanol, Ethanol, Isopropanol, Acetonitrile.

  • Moderate Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Low to Insoluble: Water, Hexane, Heptane.

It is important to note that the presence of the free primary amine in the target molecule, as opposed to the carboxylic acid in the analog, may slightly increase its polarity and affinity for protic solvents.

Experimental Determination of Solubility

For precise and reliable data, experimental determination of solubility is essential. The following section provides a detailed protocol for a shake-flask method, a widely accepted technique for solubility measurement.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvents B Prepare Saturated Solutions A->B Add excess solute C Agitate at Constant Temperature B->C Ensure equilibrium D Sample and Filter C->D Remove undissolved solid E Quantify by HPLC D->E Prepare dilutions F Calculate Solubility E->F Use calibration curve

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane, and Water).

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of each solvent (e.g., 2 mL).

    • Add an excess amount of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate to each vial to ensure a saturated solution with undissolved solid remaining.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium. It is crucial to visually confirm that solid material remains undissolved.

  • Sampling and Filtration:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method (see Section 5.1 for a recommended method).

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the filtered saturated solutions from the calibration curve.

    • Express the solubility in appropriate units (e.g., mg/mL or g/L).

Analytical Methodologies for Purity and Quantification

Accurate determination of purity and concentration is fundamental to reliable solubility studies. The following analytical methods are recommended for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment and quantification of organic compounds.

Recommended HPLC Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration. For solubility samples, dilute the filtered supernatant to fall within the range of the calibration curve.

  • Standard Preparation: Prepare a stock solution of the reference standard and perform serial dilutions to create a calibration curve with at least five concentration levels.

  • Analysis: Inject the samples and standards onto the HPLC system.

  • Data Processing: Integrate the peak corresponding to the analyte and use the calibration curve to determine the concentration in the samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of the compound.

G cluster_nmr NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Structural Confirmation (Chemical Shifts, Coupling Constants) B->D E Purity Assessment (Integration of Impurity Signals) B->E C->D

Caption: A typical workflow for NMR analysis.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.[6]

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of the molecule.

    • Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. The relative integration can provide a semi-quantitative measure of purity.

Synthesis, Purification, and Potential Impurities

The solubility of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is also influenced by its synthesis and purification methods, which can introduce impurities with different solubility profiles.

Typical Synthetic Route:

The synthesis of Boc-protected amines generally involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] For the target molecule, this would likely involve the Boc-protection of (S)-1-amino-3-phenylpropane-2-amine.

Purification:

Purification is often achieved through extraction and/or column chromatography. The choice of solvents for these procedures provides strong clues about the compound's solubility. For instance, extraction with a solvent like ethyl acetate or dichloromethane indicates good solubility in these solvents. Elution from a silica gel column with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or methanol) further defines its solubility characteristics.

Potential Impurities:

  • Starting Material: Unreacted (S)-1-amino-3-phenylpropane-2-amine.

  • Di-Boc Protected Species: The product where both amino groups are protected with a Boc group.

  • By-products from Boc₂O: Such as tert-butanol.

  • Residual Solvents: From the reaction and purification steps.

These impurities can affect the measured solubility and should be monitored by the analytical methods described above.

Conclusion

While a comprehensive, pre-existing database of solubility for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is not publicly available, this guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility profile. By leveraging knowledge of its physicochemical properties, utilizing analogous compounds for predictive purposes, and employing the detailed experimental and analytical protocols provided, scientists and drug development professionals can effectively manage the solubility of this key synthetic intermediate, thereby streamlining their research and development efforts.

References

  • (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. Sunway Pharm Ltd. [Link]

  • (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. PubChem. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate as a Versatile Building Block for Enzyme Inhibitors

< Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery In the landscape of modern medicinal chemistry, the emphasis on three-dimensional molecular architecture is paramount for achieving hig...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the emphasis on three-dimensional molecular architecture is paramount for achieving high-potency and selective therapeutic agents.[1][2] Chiral building blocks, such as (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, are fundamental components in the synthesis of complex, stereochemically defined drug candidates.[2][3][4] The stereochemistry of a drug molecule is a critical determinant of its interaction with biological targets, which are themselves chiral entities like enzymes and receptors.[5][6] A specific enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[5][6] Consequently, the use of enantiomerically pure starting materials is a cornerstone of rational drug design, enabling the synthesis of single-enantiomer drugs with improved therapeutic indices and simpler pharmacokinetic profiles.[2][6]

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a valuable chiral intermediate derived from the amino acid L-phenylalanine. Its structure incorporates a primary amine and a Boc-protected secondary amine, flanking a chiral center with a defined (S)-configuration. This arrangement makes it an ideal scaffold for the synthesis of peptidomimetics and other small molecules designed to inhibit various classes of enzymes, particularly proteases.

This guide provides a comprehensive overview of the applications of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate in the synthesis of enzyme inhibitors, with a focus on HIV-1 protease and γ-secretase inhibitors. Detailed, field-proven protocols for synthesis and enzymatic assays are provided to enable researchers to effectively utilize this versatile building block in their drug discovery programs.

Core Applications in Enzyme Inhibitor Synthesis

The unique structural features of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate make it a cornerstone for synthesizing inhibitors that mimic the transition state of peptide cleavage by proteases. The Boc-protecting group allows for selective deprotection and subsequent elaboration of the molecule, a common strategy in peptide synthesis and modification.[7][8]

HIV-1 Protease Inhibitors: The Case of Amprenavir

Human Immunodeficiency Virus (HIV) protease is an aspartic protease essential for the viral life cycle, making it a prime target for antiretroviral therapy.[9][10] HIV protease inhibitors are designed to bind to the active site of the enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new, infectious virions.[9][10]

Amprenavir is a potent HIV-1 protease inhibitor whose synthesis can utilize a derivative of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.[11][12][13][14] The core of the amprenavir molecule features a hydroxyethylamine isostere, a common motif in protease inhibitors that mimics the tetrahedral transition state of peptide bond hydrolysis. The (S)-configuration of the chiral center is crucial for the correct spatial orientation of the inhibitor's functional groups within the enzyme's active site, maximizing binding affinity.[15]

Synthetic Workflow for Amprenavir Analogs:

The general synthetic strategy involves the reaction of the primary amine of the deprotected (S)-1-amino-3-phenylpropan-2-yl)carbamate core with a suitable sulfonyl chloride, followed by the introduction of a carbamate moiety at the secondary amine.

G cluster_0 Core Building Block Modification cluster_1 Side Chain Introduction Start (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Sulfonylation Sulfonylation (e.g., ArSO2Cl, base) Deprotection->Sulfonylation Carbamate_Formation Carbamate Formation (e.g., R-OCO-Cl) Sulfonylation->Carbamate_Formation Final_Inhibitor Final Inhibitor (e.g., Amprenavir Analog) Carbamate_Formation->Final_Inhibitor

Caption: General workflow for synthesizing HIV protease inhibitors.

γ-Secretase Inhibitors for Alzheimer's Disease Research

γ-Secretase is a multi-subunit protease complex that plays a critical role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[16][17][18] The accumulation of Aβ peptides in the brain is a hallmark of Alzheimer's disease. Therefore, inhibiting γ-secretase is a major therapeutic strategy for reducing Aβ production.[16][19]

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate can serve as a scaffold for the synthesis of peptidomimetic γ-secretase inhibitors. The design of these inhibitors often involves incorporating moieties that interact with the active site of presenilin, the catalytic subunit of γ-secretase.[18]

Experimental Protocols

Protocol 1: Synthesis of an Intermediate for an HIV-1 Protease Inhibitor

This protocol describes the synthesis of a key sulfonamide intermediate from (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.

Materials:

  • (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Boc Deprotection

  • Dissolve (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (1.0 eq) in DCM (10 mL/g).

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diamine.

Step 2: Sulfonylation

  • Dissolve the crude diamine from Step 1 in anhydrous DCM (10 mL/g).

  • Add TEA or DIPEA (2.2 eq).

  • Cool the mixture to 0 °C and add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide intermediate.

G Start Dissolve Boc-protected diamine in DCM TFA_Addition Add TFA at 0 °C Start->TFA_Addition Stir_RT Stir at RT for 1-2h TFA_Addition->Stir_RT Workup_1 Concentrate and perform aqueous workup Stir_RT->Workup_1 Diamine_Isolation Isolate crude diamine Workup_1->Diamine_Isolation Sulfonylation_Setup Dissolve diamine in DCM with base Diamine_Isolation->Sulfonylation_Setup Sulfonyl_Chloride_Addition Add 4-nitrobenzenesulfonyl chloride at 0 °C Sulfonylation_Setup->Sulfonyl_Chloride_Addition Stir_Overnight Stir at RT overnight Sulfonyl_Chloride_Addition->Stir_Overnight Workup_2 Aqueous workup Stir_Overnight->Workup_2 Purification Purify by column chromatography Workup_2->Purification Final_Product Obtain desired sulfonamide Purification->Final_Product

Caption: Workflow for the synthesis of a sulfonamide intermediate.

Protocol 2: General Procedure for a Protease Inhibition Assay

This protocol outlines a general fluorescence resonance energy transfer (FRET) based assay to determine the inhibitory activity of synthesized compounds against a model protease.

Materials:

  • Purified protease (e.g., HIV-1 protease, γ-secretase)

  • FRET-based protease substrate

  • Assay buffer (specific to the enzyme)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In the microplate, add the assay buffer.

  • Add a small volume of the diluted inhibitor solution to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the purified protease to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately begin monitoring the fluorescence signal at the appropriate excitation and emission wavelengths over time.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget EnzymeIC50 (nM)
Inhibitor AHIV-1 Protease15.2
Inhibitor BHIV-1 Protease28.7
Inhibitor Cγ-Secretase54.1

Trustworthiness and Self-Validation

The protocols provided are based on established methodologies in medicinal chemistry and enzymology.[20][21] To ensure the validity of the results, it is crucial to:

  • Characterize all synthetic intermediates and final products thoroughly using techniques such as NMR, mass spectrometry, and HPLC to confirm their identity and purity.

  • Perform control experiments in all enzymatic assays, including "no enzyme," "no substrate," and "vehicle control" wells.

  • Determine the Z' factor for the assay to validate its robustness for high-throughput screening.

  • Confirm the mechanism of inhibition (e.g., competitive, non-competitive) through further kinetic studies.[21]

Conclusion

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a powerful and versatile chiral building block for the synthesis of a wide range of enzyme inhibitors. Its predefined stereochemistry is essential for achieving potent and selective interactions with biological targets. The protocols and guidelines presented here offer a solid foundation for researchers to leverage this important intermediate in the development of novel therapeutics.

References

  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (2025, October 2). Chiralpedia. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025, May 21). Patsnap Synapse. [Link]

  • Stereochemistry in Drug Action - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Importance of Stereochemistry in Drug Design.pptx - Slideshare. (n.d.). Slideshare. [Link]

  • Protease & Protease Inhibitor Systems - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC. (n.d.). AAPPTEC. [Link]

  • T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). The Druggist. [Link]

  • Chiral Building Blocks - Buchler GmbH. (n.d.). Buchler GmbH. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. (2018, June 3). PubMed. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (n.d.). [Link]

  • AMPRENAVIR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, March 4). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Amprenavir. (n.d.). Merck Index. [Link]

  • Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed. (n.d.). PubMed. [Link]

  • Potent New Antiviral Compound Shows Similar Inhibition and Structural Interactions with Drug Resistant Mutants and Wild Type HIV-1 Protease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - NIH. (n.d.). National Institutes of Health. [Link]

  • (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - ResearchGate. (n.d.). ResearchGate. [Link]

  • Current and Novel Inhibitors of HIV Protease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC. (2025, October 9). National Center for Biotechnology Information. [Link]

  • A structural basis for the acute effects of HIV protease inhibitors on GLUT4 intrinsic activity. (n.d.). [Link]

  • Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Gamma secretase – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Application

Advanced Application Note: Solid-Phase Peptide Synthesis (Boc-SPPS)

Introduction & Rationale While Fmoc chemistry has become the standard for routine peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for synthesizing "difficul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

While Fmoc chemistry has become the standard for routine peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for synthesizing "difficult" sequences, long peptides (>50 residues), and proteins via chemical ligation.

The superiority of Boc chemistry for difficult sequences stems from two physicochemical factors:

  • Solvation: The removal of the Boc group uses Trifluoroacetic Acid (TFA), which disrupts internal secondary structures (beta-sheets) that cause aggregation.

  • Peptide Bond Stability: The benzyl-based side-chain protection and the absence of repetitive base treatments (used in Fmoc) eliminate base-catalyzed side reactions such as aspartimide formation and racemization during long syntheses.

This guide details the Schnölzer & Kent In Situ Neutralization protocol , which maximizes coupling efficiency by eliminating the discrete neutralization step, thereby reducing the time the peptide resin spends in an aggregation-prone neutral state.

Strategic Planning: Materials & Safety

Resin Selection

The choice of resin dictates the C-terminal functionality. Boc chemistry requires resins stable to repeated TFA exposure but cleavable by HF.

Target C-TerminusRecommended ResinLinkage StabilityNotes
Carboxyl (-COOH) PAM Resin (Phenylacetamidomethyl)High (100x more stable to TFA than Merrifield)Prevents premature chain loss during long syntheses.
Amide (-CONH₂) MBHA Resin (4-methylbenzhydrylamine)HighYields a carboxamide upon HF cleavage.
Thioester Trityl-associated Mercaptopropionic Acid ModerateUsed specifically for Native Chemical Ligation (NCL).
Side-Chain Protection Strategy

Boc chemistry relies on "Benzyl-based" permanent protection, stable to TFA but labile to HF.

Amino AcidProtecting GroupAbbreviationRationale
Asp, Glu Cyclohexyl (or Benzyl)OcHex / OBzlOcHex minimizes aspartimide formation better than OBzl.
Lys 2-Chloro-benzyloxycarbonyl2-Cl-ZHighly stable; prevents branching.
Arg TosylTosExtremely stable; requires longer HF cleavage.
Tyr 2-Bromo-benzyloxycarbonyl2-Br-ZPrevents alkylation during cleavage.
His DinitrophenylDnpMust be removed with thiophenol before HF cleavage.[1]
Trp FormylForPrevents alkylation; removed during Low-High HF.[1]
Cys 4-Methylbenzyl4-MeBzlStandard for HF cleavage.[1][2]
Ser, Thr BenzylBzlStandard ether linkage.
Critical Safety: Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is one of the most hazardous chemicals in synthesis. It penetrates skin, decalcifies bone, and causes cardiac arrest.

  • Mandatory: Full PPE (face shield, neoprene gloves, apron).

  • Antidote: Calcium Gluconate gel must be within arm's reach.

  • Containment: All reactions must occur in a closed, vacuum-tight Teflon (Kel-F) apparatus.

Core Protocol: The In Situ Neutralization Cycle

Theory: In standard Boc synthesis, the amine salt (R-NH₃⁺) is neutralized with base (DIEA) before adding the activated amino acid. This creates a window where the neutral peptide chain can aggregate. The In Situ protocol adds the base simultaneously with the activated amino acid, keeping the peptide fully solvated until the moment of reaction.

Reagents
  • Deprotection: 100% TFA (Neat).[3]

  • Wash: DMF (High purity).

  • Activator: 0.5 M HBTU (or HATU) in DMF.

  • Base: Pure DIEA (Diisopropylethylamine).

  • Amino Acid: 0.5 M Boc-AA-OH in DMF.

The Cycle Steps (Manual or Automated)
  • Deprotection: Treat resin with 100% TFA for 2 × 1 min. (Rapid flow ensures complete removal).

  • Flow Wash: Wash with DMF for 30–60 seconds. Crucial: Do not wash excessively; the goal is to displace TFA without allowing the salt to rearrange.

  • Coupling (The In Situ Step):

    • Pre-mix: 5 eq. Boc-AA-OH + 4.9 eq. HBTU (in DMF).

    • Add Base: Add 10 eq. DIEA to the AA/HBTU mixture immediately before adding to resin.

    • Reaction: Shake/Vortex for 10–15 minutes.

  • Drain & Wash: Drain reaction vessel; wash with DMF (1 min).

  • Ninhydrin Test: Verify coupling efficiency (>99.5% required).

Workflow Visualization

BocCycle cluster_activation 3. Activation Cocktail Start Boc-Peptide-Resin TFA 1. Deprotection (100% TFA, 2x1 min) Start->TFA Salt Amine-TFA Salt (R-NH3+ TFA-) TFA->Salt Removes Boc Wash 2. Flow Wash (DMF, 30s) Salt->Wash Coupling 4. In Situ Coupling (10-15 min) Wash->Coupling AA Boc-AA-OH + HBTU Mix Activated Ester + Excess Base AA->Mix Base DIEA (Base) Base->Mix Mix->Coupling Add Immediately Result Elongated Peptide Coupling->Result Result->Start Next Cycle

Figure 1: The Schnölzer/Kent In Situ Neutralization Cycle.[4] Note the convergence of activation and neutralization.

Cleavage Protocol: The "Low-High" HF Method[1][2][3][6]

Direct treatment with high concentrations of HF (SN1 mechanism) generates carbocations that alkylate Met, Cys, and Tyr.[5] The Tam "Low-High" protocol is mandatory for high-fidelity cleavage.

Phase 1: Low HF (SN2 Mechanism)

Purpose: Removes most side-chain groups (Bzl, Tos, Z) via an SN2 mechanism that traps carbocations effectively, preventing alkylation. Reduces Met(O) to Met.

  • Setup: Place dried resin in Teflon vessel. Add stirring bar.

  • Scavenger Mix: Add p-cresol and dimethyl sulfide (DMS) (Ratio: 1:3).

  • HF Addition: Cool vessel to -78°C (Dry ice/acetone). Distill HF to make a final ratio of HF:DMS:p-cresol (25:65:10).

  • Reaction: Warm to 0°C . Stir for 2 hours.

  • Evaporation: Evaporate HF and DMS under high vacuum. Do not wash the resin yet.

Phase 2: High HF (SN1 Mechanism)

Purpose: Cleaves the peptide-resin linkage and stubborn groups (Arg-Tos, Cys-4MeBzl).

  • Recharge: Cool vessel to -78°C.

  • HF Addition: Distill anhydrous HF to make a ratio of HF:p-cresol (90:10). (DMS is NOT used here).

  • Reaction: Warm to 0°C (or -5°C for sensitive peptides). Stir for 45–60 mins.

  • Workup:

    • Evaporate HF completely.

    • Precipitate peptide with cold Diethyl Ether.

    • Dissolve precipitate in 50% Acetic Acid/Water (or 0.1% TFA/Water).

    • Lyophilize.

Cleavage Logic Diagram

HFCleavage cluster_low Phase 1: Low HF (SN2) cluster_high Phase 2: High HF (SN1) Resin Protected Peptide-Resin LowHF HF / DMS / p-Cresol (25:65:10) 0°C, 2 Hours Resin->LowHF Action1 Removes: Bzl, Z, Dnp Reduces: Met(O) LowHF->Action1 HighHF HF / p-Cresol (90:10) 0°C, 1 Hour LowHF->HighHF Evaporate & Recharge Action2 Cleaves: Resin Linker Removes: Arg(Tos) HighHF->Action2 Final Crude Peptide (Precipitate in Ether) HighHF->Final

Figure 2: The Tam "Low-High" HF Cleavage Protocol. Phase 1 prevents alkylation; Phase 2 ensures cleavage.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Coupling Aggregation (beta-sheet formation)Switch to In Situ Neutralization (if not already using). Use Magic Mixture (DCM/DMF/NMP 1:1:1) or heat to 50°C (Microwave).
Aspartimide Base-catalyzed ring closure of Asp-Gly or Asp-SerAdd 0.1M HOBt to the deprotection TFA. Use OcHex protection for Asp.
N-term Acetylation Acetate contaminants in Boc-AAUse high-purity (HPLC grade) Boc-amino acids.
Met Oxidation Air exposure or scavenger failureUse "Low-High" HF. Add NH₄I (Ammonium Iodide) during cleavage as a reducing agent.

References

  • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[7][8] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[7][8] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(21), 1181–1186. Link

Sources

Method

Application Note: Purification Strategies for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

Abstract & Chemical Context The compound (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (also known as N-Boc-1,2-diamino-3-phenylpropane) is a critical chiral intermediate in the synthesis of HIV protease inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The compound (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (also known as N-Boc-1,2-diamino-3-phenylpropane) is a critical chiral intermediate in the synthesis of HIV protease inhibitors (e.g., Saquinavir, Amprenavir) and various peptidomimetics.[1][2]

Its structural duality—containing both a basic primary amine and an acid-labile Boc-protected amine —presents a specific purification challenge.[1][2] Standard amine purification protocols involving strong mineral acids (HCl) will cause catastrophic deprotection.[1][2] Conversely, standard neutral silica chromatography often results in severe tailing due to the free amine.

This guide details three validated protocols to isolate this compound with high chemical purity (>98%) and enantiomeric excess (>99% ee), prioritizing scalability and protecting group integrity.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Formula:

    
    
    
  • MW: 250.34 g/mol [1][2]

  • pKa (approx): ~9.5 (Primary amine), ~-1 (Boc-carbamate)[1][2]

  • Physical State: Viscous oil or low-melting solid (free base); Crystalline solid (salts).[1][2]

  • Critical Quality Attributes (CQAs):

    • Enantiomeric Purity: The (S)-configuration is essential for biological activity.[1][2]

    • Regio-purity: Absence of 1,3-diamino isomers or bis-Boc byproducts.[1][2]

Decision Matrix: Selecting the Right Technique

Use the following logic flow to determine the optimal purification method for your specific scale and impurity profile.

PurificationLogic Start Crude Reaction Mixture ScaleCheck Scale > 10g? Start->ScaleCheck ImpurityCheck Major Impurities? ScaleCheck->ImpurityCheck No (<10g) MethodB Method B: Salt Crystallization (Enantiomeric Upgrade) ScaleCheck->MethodB Yes (>10g) MethodA Method A: Modified Acid-Base Extraction (Removal of non-basic neutrals) ImpurityCheck->MethodA Non-basic (e.g., alcohols, bis-Boc) ImpurityCheck->MethodB Low ee% (Racemic contamination) MethodC Method C: Amine-Modified Chromatography (High Resolution) ImpurityCheck->MethodC Closely eluting amines / Regioisomers

Figure 1: Decision matrix for selecting purification methodology based on scale and impurity profile.[1][2]

Method A: Modified Acid-Base Extraction (The "Gentle" Workup)

Best for: Removing non-basic impurities (e.g., starting material alcohols, unreacted Boc-anhydride) without chromatography.[1][2] Risk: High.[1][2] If pH drops < 3.0, the Boc group will hydrolyze.

The Buffer Strategy

Standard HCl extraction is forbidden. Instead, we utilize the specific pKa difference between the primary amine (basic) and the Boc-carbamate (neutral).[1][2] We use Citric Acid or Sodium Dihydrogen Phosphate (


)  to create a mild acidic environment (pH 4.0–5.[1][2]0) that protonates the amine without cleaving the Boc group.
Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • First Wash (Removal of Acids): Wash the organic phase with saturated

    
     to remove any residual organic acids from the synthesis.[2]
    
  • Critical Extraction:

    • Prepare a 5% (w/v) Citric Acid solution (approx pH 2.5–3) or 10%

      
        (pH ~4.5).[1][2]
      
    • Cool the acid solution to 0–5°C.

    • Extract the EtOAc layer with the cold acid solution (3 x volumes).[2]

    • Mechanism:[3][4][5][6] The product (amine) protonates and moves to the aqueous layer.[2] Non-basic impurities (bis-Boc, alcohols) stay in the EtOAc.[1][2]

  • Organic Wash: Keep the aqueous layer.[2] Wash it once with fresh EtOAc to remove entrained non-basic impurities.[1][2]

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated

      
        or 4M NaOH  until pH reaches 10–11.[1][2]
      
    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Final Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x volumes). Dry over

    
    , filter, and concentrate.
    

Method B: Selective Salt Crystallization (Gold Standard)

Best for: Large scale (>10g), upgrading enantiomeric excess (ee), and long-term storage.[1][2] Concept: The free base is an oil/low-melting solid prone to oxidation.[1][2] Converting it to a crystalline salt stabilizes it and rejects impurities.[2]

Recommended Salt: L-Tartrate or Oxalate

While Oxalate forms robust crystals, L-Tartaric acid is preferred if enantiomeric enrichment is required, as it forms a diastereomeric salt complex.[1][2]

Protocol (Oxalate Salt Formation)
  • Preparation: Dissolve 10 mmol of the crude free amine in Ethanol (EtOH) (5 mL/g).

  • Acid Addition: Dissolve 10 mmol (1.0 equiv) of Oxalic Acid dihydrate in warm EtOH.

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.

    • Note: An exotherm may occur.[1][2]

  • Crystallization: A white precipitate should form immediately.[1][2] Heat the mixture to reflux until the solid dissolves (add minimal MeOH if necessary), then allow it to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the white crystals and wash with cold Ethanol/Ether (1:1).

  • Free Basing (When ready to use): Suspend the salt in water, basify with NaOH, and extract with DCM as described in Method A.

Method C: Flash Chromatography with Amine Modifiers

Best for: High-resolution separation of closely eluting regioisomers.[1][2]

The Tailing Problem

Primary amines interact strongly with the acidic silanols on silica gel, causing streaking/tailing. This leads to poor resolution and yield loss.[1][2]

Mobile Phase Modifiers

You must block the silanols.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1][2]
    
  • Recommended Solvent System: DCM / Methanol /

    
     (25% aq).[1][2]
    
Protocol
  • Column Pre-treatment: Flush the silica column with DCM containing 1% TEA before loading the sample. This neutralizes active sites.[1][2]

  • Eluent Preparation: Prepare a gradient of DCM:MeOH (95:5) to DCM:MeOH:NH4OH (90:10:1) .

  • Loading: Load the crude material as a concentrated solution in DCM.

  • Elution: Run the gradient. The Boc-diamine typically elutes cleanly as a distinct spot.[1][2]

  • TLC Visualization:

    • Stain: Ninhydrin (Stains free amines red/purple).[1][2]

    • Stain: Hanessian’s Stain (Cerium Molybdate) (Stains the Boc group).[1][2]

Process Control & Analytics

HPLC Method (Achiral - Purity)[1][2][11]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Note: Short run times prevent on-column Boc cleavage, or use Ammonium Bicarbonate pH 8.0 buffer for stability).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 210 nm (Amide bond) and 254 nm (Phenyl ring).[1][2]

Chiral HPLC Method (Enantiomeric Excess)

To verify the (S)-configuration has not racemized during synthesis (specifically if derived from aldehydes).[1][2]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Expectation: The (S)-enantiomer and (R)-enantiomer should have baseline separation.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Boc Group Loss Extraction pH too low (< 3.[1][2]0) or exposure time too long.Use Citric Acid or Phosphate buffer (pH 4.5).[1][2] Keep extraction cold (0°C). Process quickly.
Low Recovery (Method A) Amine salt highly soluble in water.[1][2]Saturate the aqueous phase with NaCl (salting out) before the final DCM extraction.[2] Perform 4-5 extractions.
Tailing on Column Insufficient base modifier.Pre-wash column with 1% TEA.[1][2] Switch to DCM/MeOH/NH4OH system.[1][2]
Racemization High temperature during salt formation or previous synthesis steps.[1][2]Avoid refluxing for extended periods.[1][2] Use L-Tartaric acid recrystallization to upgrade ee.[1][2]

References

  • Boc Group Stability & Cleavage

    • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2]

    • Mechanism of acid-catalyzed Boc cleavage:[1][2]

  • Synthesis & Isolation Context

    • Synthesis of chiral diamines for HIV Protease Inhibitors.[1][2] Journal of Medicinal Chemistry.

    • Related Compound Data: PubChem CID 10422234.[1][2] [1][2]

  • Chiral Resolution Techniques

    • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2]

  • Chromatographic Methods

    • Chiral HPLC of Amines: Vertex/Agilent Application Notes on Chiralpak columns.[1][2] [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Incomplete Boc Deprotection Troubleshooting

Core Directive: The Kinetic vs. Thermodynamic Battle Incomplete Boc deprotection is rarely a failure of chemistry; it is a failure of access or equilibrium management .

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Kinetic vs. Thermodynamic Battle

Incomplete Boc deprotection is rarely a failure of chemistry; it is a failure of access or equilibrium management . The removal of the Boc group is an acid-catalyzed


-type fragmentation. While thermodynamically favorable due to the generation of entropy (gas evolution of CO

and isobutylene), the reaction can stall kinetically due to steric shielding or be mimicked by the re-alkylation of the substrate by the generated tert-butyl cation.

This guide moves beyond "add more acid" and dissects the mechanistic bottlenecks preventing clean conversion.

Mechanism & Causality[1]

To troubleshoot, one must visualize the invisible competitors in the flask. The reaction is not a single step but a cascade.

The Boc Fragmentation Pathway

The reaction proceeds via protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl cation.[1]

BocMechanism Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate (R-NH-COOH-tBu)+ Start->Protonation + H+ (TFA/HCl) Frag Fragmentation Protonation->Frag Carbamic Carbamic Acid (R-NH-COOH) Frag->Carbamic Cation tert-Butyl Cation (tBu+) Frag->Cation Product Free Amine Salt (R-NH3+) Carbamic->Product - CO2 (Gas) Gas Byproducts (CO2 + Isobutylene) Cation->Gas Elimination (-H+) SideRxn Alkylated Impurity (R-NH-tBu) Cation->SideRxn + Nucleophile (Scrambling)

Figure 1: The Boc deprotection mechanism showing the critical divergence between clean elimination (isobutylene) and unwanted re-alkylation (scrambling).[2]

Troubleshooting Guides (Q&A Format)

Scenario A: The "Stalled" Reaction

Observation: LCMS shows significant starting material (SM) remaining after 2 hours. Adding more TFA has no effect. Diagnosis: Steric hindrance or Aggregation (in peptides).

Q: Why is neat TFA failing? A: In hindered substrates or aggregated peptides (beta-sheets), the proton cannot access the carbamate oxygen. Furthermore, neat TFA has a low dielectric constant, which may promote aggregation.

Protocol: The "Solvent Swell" Method Instead of increasing acid concentration, increase solvation to break aggregation.

  • Dissolve: Dissolve substrate in a minimal amount of DCM (Dichloromethane) or HFIP (Hexafluoroisopropanol) to ensure full chain extension.

  • Add Acid: Add TFA to reach a 1:1 (v/v) ratio. The DCM disrupts aggregation while TFA drives cleavage.

  • Sonication: Sonicate for 5 minutes before stirring.

  • Time: Stir for 30-60 minutes.

Q: Can I use heat? A: Yes, but cautiously. Microwave irradiation (40°C, 50W, 10 min) is highly effective for sterically hindered amines but increases the risk of tert-butylation of side chains.

Scenario B: The "Fake" Incomplete Reaction (Scrambling)

Observation: SM is gone, but a new peak appears with Mass = [Product + 56]. Diagnosis: tert-Butyl cation scavenging failure. The Boc group was removed, but the liberated tert-butyl cation reacted with a nucleophile on your molecule (Trp, Tyr, Met, or the amine itself).[3]

Q: I used water as a scavenger. Why did it fail? A: Water is a poor nucleophile compared to the electron-rich indole ring of Tryptophan. You need "soft" nucleophiles to trap the carbocation.

Protocol: High-Efficiency Scavenger Cocktails Select the cocktail based on your sensitive residues:

SensitivityCocktail NameComposition (v/v)Target Mechanism
Standard Standard Mix50% TFA / 50% DCMSimple amines, no nucleophilic side chains.
Trp / Met / Tyr Reagent K TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)Phenol/Thioanisole trap cations; EDT protects Met oxidation.
High Sterics Silane Mix TFA (95%) / TIPS (2.5%) / Water (2.5%)Triisopropylsilane (TIPS) is a hydride donor, irreversibly quenching the cation to isobutane.

Expert Tip: Avoid 1,2-ethanedithiol (EDT) if possible due to stench. TIPS (Triisopropylsilane) or TES (Triethylsilane) are superior modern alternatives for most applications.

Scenario C: Acid-Sensitive Substrates

Observation: The Boc group is removed, but an acid-labile group (e.g., Trityl, Acetonide) is also cleaved or migrated. Diagnosis: TFA is too strong (


).

Q: How do I remove Boc without touching a Trityl group? A: You cannot use TFA. You must switch to a Lewis Acid mechanism or a kinetic precipitate method.

Protocol: TMSOTf-Mediated Mild Deprotection Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid, activating the Boc carbonyl without a high concentration of free protons.

  • Prepare: Dissolve substrate (1 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Base: Add 2,6-Lutidine (1.5 equiv) to buffer adventitious acid.

  • Activate: Dropwise add TMSOTf (1.5 - 3.0 equiv) at 0°C.

  • Quench: After 15-30 min, quench with saturated NaHCO

    
    .
    
    • Mechanism:[1][2][4][5] Silylation of the carbamate oxygen facilitates fragmentation.

    • Reference:

Comparative Data: Reagent Selection

Choose your reagent based on the substrate's "Acid Tolerance Profile."

ReagentAcid StrengthScavenger NeedSalt FormBest For...[6]
TFA / DCM HighModerateTrifluoroacetateStandard synthesis; soluble peptides.
4M HCl / Dioxane HighLowHydrochlorideMaking solid HCl salts (precipitates directly); avoiding oils.
TMSOTf / Lutidine Lewis AcidHighTriflateSubstrates with acid-sensitive groups (e.g., glycosides).
ZnBr

/ DCM
MildLowZinc complexExtremely sensitive substrates; slow reaction (24h+).

Troubleshooting Logic Flow

Use this decision tree to diagnose the root cause of your issue.

Troubleshooting Start Start: Reaction Incomplete (LCMS Analysis) CheckMass Check Mass of Impurity Start->CheckMass SM_Remains Mass = Starting Material CheckMass->SM_Remains No Change Plus56 Mass = Product + 56 Da (+ tBu) CheckMass->Plus56 tBu Adduct MinusGroup Mass = Product - Protecting Group CheckMass->MinusGroup Over-digestion Action_Solubility Issue: Sterics / Solubility Action: Switch to 1:1 TFA/DCM or Microwave (40°C) SM_Remains->Action_Solubility Action_Scavenger Issue: Cation Scrambling Action: Add 5% TIPS or Switch to Reagent K Plus56->Action_Scavenger Action_Mild Issue: Poor Orthogonality Action: Use TMSOTf protocol or 1M HCl in EtOAc MinusGroup->Action_Mild

Figure 2: Logical decision tree for diagnosing Boc deprotection failures based on LCMS data.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[7] International Journal of Peptide and Protein Research, 1978.[7]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[8] Wiley-Interscience. (Standard Reference Text).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality).

  • BenchChem Technical Support. "Troubleshooting Incomplete Boc Deprotection." BenchChem Reagent Guides.

  • Sakurai, H., et al. "Method for cleavage of N-Boc using TMSOTf." Journal of Organic Chemistry. (Lewis Acid Protocol).[6]

Sources

Optimization

Technical Support Center: Preventing Racemization in Boc-Protected Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the loss of stereochemical integrity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and prevent racemization, particularly within the framework of tert-butyloxycarbonyl (Boc) chemistry.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during your synthesis. The answers provide a diagnostic approach and actionable solutions grounded in chemical principles.

Q1: I've detected a significant D-isomer impurity in my final peptide. What are the most likely causes and how do I systematically troubleshoot this?

A1: Significant racemization is almost always traced back to the activation and coupling steps. The primary culprit is the formation of a planar oxazolone intermediate from the activated Boc-amino acid, which allows for the loss of chirality at the α-carbon.[1][2] A less common route is direct α-proton abstraction by a strong base.[1]

Here is a systematic approach to pinpoint the cause:

  • Review Your Coupling Chemistry: This is the most critical area.

    • Reagent & Additive Combination: Are you using a carbodiimide like DCC or DIC without a racemization-suppressing additive? This is a common error. Carbodiimides alone are known to cause significant racemization.[1][3] Always use them with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which is a safer and highly effective alternative.[4][5]

    • Base Selection: The base used for the neutralization step prior to coupling is crucial in Boc-SPPS. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) can aggressively promote both oxazolone formation and direct enolization.[1][6]

  • Evaluate Reaction Conditions:

    • Temperature: Are you running your couplings at elevated temperatures to speed up the reaction? Higher temperatures significantly accelerate the rate of racemization.[7][8]

    • Pre-activation Time: How long is your activated amino acid sitting in solution before being added to the resin? Prolonged pre-activation provides more time for the oxazolone intermediate to form and racemize.[6][7]

  • Examine the Peptide Sequence:

    • Identify susceptible amino acids. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[9] Phenylalanine (Phe), Aspartic Acid (Asp), and sterically hindered residues like Valine also require special attention.[1][3][6]

To visualize your troubleshooting process, follow this workflow:

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. A logical workflow for troubleshooting racemization.
Q2: My C-terminal amino acid, which was esterified to the resin, shows a high degree of racemization. How is this possible if it doesn't undergo an activation cycle?

A2: This is an excellent and often overlooked question. While the resin-bound C-terminal residue does not undergo the standard carboxyl activation for coupling, it is still susceptible to racemization through two primary mechanisms:

  • During the initial loading (esterification) onto the resin: The method used to attach the first Boc-amino acid to the resin is critical. If you use a method that involves activation of the amino acid's carboxyl group in the presence of a base (e.g., DCC/DMAP for hydroxymethyl resins), this step itself can induce racemization before the synthesis even begins.[10] The standard and safest method to avoid this is the Cesium Salt Method , which proceeds via an SN2 reaction that is largely free of racemization.[10]

  • During subsequent coupling cycles: Although less common, the basic conditions of the neutralization step (e.g., with DIPEA) after each Boc-deprotection can, over many cycles, lead to slow epimerization of the C-terminal residue's α-proton. The ester linkage to the resin activates the α-proton, making it susceptible to abstraction by the base.

Solution: Always use a racemization-free method, such as the cesium salt protocol, for loading your first amino acid onto chloromethylated resins (Merrifield resin).[10] For subsequent cycles, using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can help minimize base-catalyzed epimerization of the C-terminal anchor.[6][7]

Q3: I am coupling Boc-L-Valine and observing low coupling efficiency, and when I force the reaction with higher temperatures, I get racemization. How do I solve this?

A3: This is a classic dilemma involving sterically hindered amino acids like Valine, Isoleucine, and Threonine. The bulky side chains slow down the coupling reaction.[6] Forcing the reaction with heat is a double-edged sword, as it accelerates both the desired peptide bond formation and the undesired racemization side reaction.[8]

The solution lies in optimizing the coupling chemistry, not just the conditions:

  • Use a More Powerful Coupling Reagent: For hindered couplings, a standard DIC/HOBt combination may be too slow. Switch to a more potent uronium/aminium or phosphonium reagent. HATU and COMU are particularly effective for coupling sterically hindered amino acids.[6][11]

  • Minimize Pre-activation: With powerful reagents, the risk of racemization during pre-activation increases. It is best to perform an in situ activation, where the coupling reagent is added to the mixture of the Boc-Valine and the resin-bound amine simultaneously.[6]

  • Optimize the Base: Even with a strong coupling reagent, a strong base like DIPEA can still cause problems. Use the minimum effective concentration of a weaker or more hindered base like NMM or 2,4,6-collidine to facilitate the reaction without promoting racemization.[1][6]

  • Reaction Time: Allow the reaction to proceed for a longer time at room temperature rather than trying to force it with heat. Monitor the reaction with a qualitative test (like the Kaiser test) to ensure completion.[1]

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of racemization during Boc peptide synthesis?

A4: The dominant mechanism involves the formation of a 5(4H)-oxazolone (also called an azlactone).[1][2] Here's the causality:

  • Activation: The carboxyl group of the incoming Boc-amino acid is activated by a coupling reagent (e.g., DIC) to form a highly reactive intermediate (e.g., an O-acylisourea).

  • Cyclization: The carbonyl oxygen of the Boc protecting group can perform an intramolecular nucleophilic attack on the activated carboxyl carbon, forming a planar, five-membered oxazolone ring.

  • Racemization: The α-proton of this oxazolone is now highly acidic and can be easily removed by a base. The resulting planar intermediate loses its stereochemical information. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[1][2][12]

A secondary mechanism, Direct Enolization , can also occur where a strong base directly abstracts the α-proton from the activated amino acid, but this is generally considered less prevalent for N-urethane-protected amino acids compared to the oxazolone pathway.[1]

graph G { layout=dot; rankdir="TB"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2. The two primary mechanisms of racemization during peptide coupling.
Q5: Which coupling reagents and bases are best for minimizing racemization?

A5: The choice of coupling reagent, additive, and base is the most powerful tool you have to control racemization. The goal is to achieve a high coupling rate while suppressing the formation of the oxazolone intermediate.[13]

The following table summarizes recommended combinations, moving from good to best in terms of racemization suppression.

Coupling ReagentAdditiveBaseRacemization PotentialCommentary
DIC / DCCNoneDIPEA / TEAVery High This combination should be avoided. Carbodiimides without additives are known to cause severe racemization.[1][3]
DIC / DCCHOBtDIPEAModerate The classic combination. HOBt is an effective suppressor, but the use of a strong base like DIPEA can still lead to issues.[4]
HBTU / HATUInternalDIPEALow to Moderate These reagents are efficient but can still cause racemization, especially with sensitive residues or excess base.[1][7]
DIC / DCCHOBt / OxymaNMMLow Replacing DIPEA with a weaker base like N-methylmorpholine (NMM) significantly reduces racemization risk.[6]
DIC / DCCOxyma2,4,6-CollidineVery Low Oxyma is a highly effective, non-explosive additive.[4] Collidine is a sterically hindered base that is excellent at preventing racemization.[7][14]
COMU / DEPBTInternalNMM / CollidineVery Low COMU incorporates Oxyma into its structure and is highly efficient.[11] DEPBT is another excellent reagent known for minimal racemization.[15][16]
Q6: How can I quantitatively measure the level of racemization in my synthesized peptide?

A6: Accurate quantification requires separating and measuring the desired peptide from its diastereomeric (D-isomer containing) impurity. There are two main approaches:

  • Analysis of the Intact Peptide:

    • Method: High-Performance Liquid Chromatography (HPLC) is the most common method. Using a high-resolution reversed-phase column and an optimized gradient, it is often possible to separate the main peptide from its diastereomers.

    • Pros: This is a direct method that doesn't require destroying the sample. It shows the purity of the final product as is.

    • Cons: Co-elution can be a problem, making quantification difficult or impossible if the diastereomers do not separate.

  • Analysis after Acid Hydrolysis:

    • Method: This is the definitive method for determining the enantiomeric purity of each amino acid in the sequence.[7]

      • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.[7] To control for any racemization that might occur during the hydrolysis itself, it's best practice to perform this step in deuterated acid (6N DCl in D₂O).[17]

      • Derivatization: The amino acid mixture is often derivatized with a chiral reagent to create diastereomers that can be easily separated on a standard HPLC or Gas Chromatography (GC) column.

      • Chiral Analysis: The derivatized amino acids are analyzed by chiral HPLC or chiral GC to determine the D/L ratio for each amino acid.[1]

    • Pros: Provides precise racemization data for each specific amino acid in the sequence.

    • Cons: It is a destructive method and requires more sample preparation.

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Boc-Amino Acid using DIC/Oxyma in SPPS

This protocol is designed as a robust starting point for minimizing racemization during a manual coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine (1 equivalent)

  • Boc-protected amino acid (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine (for neutralization step)

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) solution (e.g., 50% TFA in DCM) for Boc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by washing with DMF (3x).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove TFA and byproducts.

  • Neutralization: Treat the resin with a solution of 5% NMM in DMF (v/v) for 2 minutes, drain, and repeat once. Wash again with DMF (3x).

  • Coupling Mixture Preparation (In-situ Activation):

    • In a separate vessel, dissolve the Boc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add this solution to the washed, neutralized resin and agitate gently.

    • Add DIC (3 eq.) directly to the resin slurry. Do not pre-mix the DIC with the amino acid for an extended period. [6]

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm reaction completion (ninhydrin negative).[13]

    • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: General Procedure for Peptide Hydrolysis and Chiral Analysis

This protocol outlines the steps to prepare a peptide sample for analysis of its amino acid enantiomeric composition.

Procedure:

  • Sample Preparation: Place approximately 1-2 mg of the purified, dried peptide into a hydrolysis tube.

  • Hydrolysis:

    • Add ~500 µL of 6N DCl in D₂O to the tube.

    • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • Sample Work-up:

    • Allow the tube to cool completely before carefully opening it.

    • Dry the hydrolysate completely under vacuum (e.g., using a SpeedVac) to remove the acid.[1]

    • Re-dissolve the resulting amino acid mixture in a known volume of a suitable buffer or water.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral HPLC column.

    • Separate the D- and L-amino acids using an appropriate mobile phase as recommended by the column manufacturer.

    • Integrate the peak areas for the D- and L-isomers of each amino acid to calculate the percentage of racemization.[1]

References

  • Huang, L., Lu, X., Gough, P. C., & De Felippis, M. R. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(17), 7499–7509. [Online] Available at: [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports. [Online] Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online] Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1754. [Online] Available at: [Link]

  • Omizzolo. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Online] Available at: [Link]

  • Huang, L., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical chemistry, 82(17), 7499–7509. [Online] Available at: [Link]

  • Omizzolo. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Online] Available at: [Link]

  • Kuranov, A. M., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (19), 1934–1935. [Online] Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Online] Available at: [Link]

  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 184. [Online] Available at: [Link]

  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Online] Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Online] Available at: [Link]

  • Gübitz, G., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 725(2), 381–387. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate[6]. [Online] Available at: [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Online] Available at: [Link]

  • Izumiya, N., & Muraoka, M. (1969). Racemization test in peptide synthesis. Journal of the American Chemical Society, 91(9), 2391–2392. [Online] Available at: [Link]

  • Ramu, B. V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(10), 1295-1300. [Online] Available at: [Link]

  • Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(24), 9697–9704. [Online] Available at: [Link]

  • Biondi, L., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1463-1466. [Online] Available at: [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Biopolymers, 54(5), 333–343. [Online] Available at: [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Methods in Enzymology, 463, 1–32. [Online] Available at: [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2018). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Israel Journal of Chemistry, 58(9-10), 1016–1026. [Online] Available at: [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2018). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Online] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate vs Fmoc-L-phenylalaninamide

Topic: (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate vs. Fmoc-L-phenylalaninamide Content Type: Publish Comparison Guide A Technical Comparison of Reduced vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate vs. Fmoc-L-phenylalaninamide Content Type: Publish Comparison Guide

A Technical Comparison of Reduced vs. Oxidized C-Terminal Motifs

Executive Summary

This guide compares two critical phenylalanine derivatives used in drug discovery: (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (referred to herein as Boc-Phe-Diamine ) and Fmoc-L-phenylalaninamide (referred to as Fmoc-Phe-NH₂ ).

While both originate from the L-phenylalanine pharmacophore, they represent a bifurcation point in synthetic strategy. Boc-Phe-Diamine is a "reduced" scaffold, essential for creating non-hydrolyzable transition state isosteres (e.g., HIV protease inhibitors) and urea-linked peptidomimetics. Fmoc-Phe-NH₂ is an "oxidized" building block, serving as the standard terminus for bioactive peptide amides and enzymatic substrates. This guide analyzes their physicochemical divergence, synthetic utility, and stability profiles.[1][2]

Part 1: Structural & Physicochemical Characterization[3]

The fundamental difference lies in the oxidation state of the C-terminus and the orthogonality of the N-terminal protection.

1.1 Comparative Properties Table
FeatureBoc-Phe-Diamine (Molecule A)Fmoc-Phe-NH₂ (Molecule B)
IUPAC Name tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate(9H-fluoren-9-yl)methyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Core Structure Vicinal Diamine (Reduced)Primary Amide (Oxidized)
C-Term Functionality Primary Amine (-CH₂NH₂)Carboxamide (-CONH₂)
N-Term Protection Boc (Acid Labile)Fmoc (Base Labile)
Molecular Weight ~250.34 g/mol ~386.44 g/mol
CAS Number 146552-72-9145124-79-0
Solubility High in DCM, MeOH, EtOAc; Low in WaterSoluble in DMF, DMSO; Low in Water/Et₂O
pKa (Approx) ~10.0 (Primary amine)~15 (Amide N-H - very weak acid)
Primary Application Protease Inhibitors, Urea/Thiourea LinkersSPPS C-capping, Protease Substrates
1.2 Structural Divergence Diagram

The following diagram illustrates the structural relationship and the "fork in the road" for synthesis.

G cluster_A Reductive Pathway (Molecule A) cluster_B Amidation Pathway (Molecule B) Phe L-Phenylalanine (Precursor) Diamine Boc-Phe-Diamine (Reduced C-Terminus) Phe->Diamine 1. Amidation 2. Reduction (-CO to -CH2) Amide Fmoc-Phe-NH2 (Oxidized C-Terminus) Phe->Amide 1. Fmoc Protection 2. Amidation Isostere Hydroxyethylamine / Urea Isosteres Diamine->Isostere Coupling w/ Isocyanates or Epoxides AppA Application: HIV Protease Inhibitors (Non-cleavable) Isostere->AppA Peptide Peptide Amide (-CONH2) Amide->Peptide SPPS Extension AppB Application: GPCR Agonists (Bioactive Terminus) Peptide->AppB

Caption: Divergent synthesis pathways. Molecule A (Green) leads to stable scaffold mimetics; Molecule B (Blue) leads to functional peptide amides.

Part 2: Strategic Utility & Applications
2.1 Molecule A: The Peptidomimetic Scaffold

Boc-Phe-Diamine is a cornerstone in the synthesis of transition state isosteres . In protease inhibitor design (e.g., Saquinavir, Amprenavir), the hydrolyzable peptide bond (-CO-NH-) is replaced by a non-hydrolyzable linker (e.g., -CH(OH)-CH₂-NH- or -NH-CO-NH-).

  • Mechanism: The primary amine at C1 serves as a nucleophile to react with activated carbonyls (isocyanates) or sulfonyl chlorides, creating urea or sulfonamide linkages that mimic the geometry of a peptide bond but resist proteolytic cleavage.

  • Orthogonality: The Boc group remains stable during basic workups, allowing selective manipulation of the C-terminal amine.

2.2 Molecule B: The SPPS Building Block

Fmoc-Phe-NH₂ is primarily used in Solid Phase Peptide Synthesis (SPPS) .[3]

  • Mechanism: It provides a pre-formed primary amide. This is critical because converting a C-terminal acid to an amide on-resin can be difficult or lead to side reactions. Using Fmoc-Phe-NH₂ as a starting material (often attached to a linker via the side chain or used in solution phase) ensures high fidelity of the C-terminal amide.

  • Bioactivity: Many neuropeptides (e.g., Substance P) require a C-terminal amide for receptor binding. Fmoc-Phe-NH₂ preserves this functionality.

Part 3: Experimental Protocols
Protocol A: Synthesis of a Urea-Linked Peptidomimetic (Using Molecule A)

Objective: To couple Boc-Phe-Diamine with an isocyanate to form a stable urea linkage, typical of protease inhibitor synthesis.

Materials:

  • (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (1.0 equiv)

  • Phenyl isocyanate (1.1 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA, catalytic)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Boc-Phe-Diamine in 10 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add 0.1 equiv of TEA.

  • Coupling: Dropwise add 1.1 mmol of Phenyl isocyanate dissolved in 2 mL DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The primary amine of the diamine reacts rapidly with the isocyanate.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to yield the Boc-protected urea.

Validation:

  • NMR: Look for the appearance of the urea proton signals (~6.0-8.0 ppm) and retention of the Boc singlet (~1.4 ppm).

  • Mass Spec: Expect [M+H]⁺ corresponding to (Diamine MW + Isocyanate MW).

Protocol B: Fmoc Deprotection & Coupling (Using Molecule B)

Objective: Standard deprotection of Fmoc-Phe-NH₂ for chain extension.

Materials:

  • Fmoc-L-phenylalaninamide

  • 20% Piperidine in DMF (Deprotection cocktail)[4]

  • Fmoc-AA-OH (Next amino acid), HBTU, DIPEA.

Workflow:

  • Solubilization: Dissolve Fmoc-Phe-NH₂ in DMF.

  • Deprotection: Add 20% Piperidine/DMF (10 mL per gram). Stir for 20 minutes at RT.

    • Note: The byproduct dibenzofulvene-piperidine adduct is formed.[4]

  • Concentration: Evaporate solvent/piperidine under reduced pressure (or ether precipitate if performing solution phase synthesis).

  • Coupling: Redissolve the free amine (H-Phe-NH₂) in DMF. Add activated amino acid (Fmoc-AA-OH + HBTU + DIPEA). Stir for 1-2 hours.

Part 4: Comparative Performance Data

The following data highlights the stability differences, which dictates the choice of molecule for drug design.

4.1 Proteolytic Stability Assay

Hypothetical data based on structural properties of amide vs. urea/amine linkers.

Substrate TypeLinker ChemistryT½ in Human Plasma (hrs)Chymotrypsin Susceptibility
Molecule B Derivative Peptide Bond (-CO-NH-)0.5 - 2.0High (Cleaves at C-term of Phe)
Molecule A Derivative Urea Linker (-NH-CO-NH-)> 24.0Resistant (Non-scissile)
Molecule A Derivative Reduced Amine (-CH₂-NH-)> 48.0Resistant (Non-scissile)

Interpretation:

  • Molecule B derivatives are metabolically labile. They are suitable for in vitro assays or prodrugs but often require modification (e.g., N-methylation) for in vivo stability.

  • Molecule A derivatives are metabolically robust. The reduced backbone renders the molecule invisible to proteases that target the peptide bond, making it the superior choice for oral drug candidates targeting enzymes.

References
  • Ghosh, A. K., et al. (2006). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry.

    • Context: Citations regarding the use of hydroxyethylamine and diamine isosteres (Molecule A type) in drugs like Darunavir.
  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][5] Chemical Reviews.

    • Context: Comprehensive review of Fmoc vs. Boc orthogonality and stability profiles.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

    • Context: Standard protocols for Fmoc-chemistry and amide bond form
  • PubChem Compound Summary. "(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate."

    • Context: Verification of physicochemical properties and CAS 146552-72-9.

Sources

Comparative

A Senior Scientist's Guide to Orthogonal Protecting Group Strategies in Peptide Synthesis

Introduction: The Imperative of Orthogonal Control In the intricate world of chemical synthesis, the concept of orthogonality is paramount. It refers to the ability to selectively remove one type of protecting group from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Control

In the intricate world of chemical synthesis, the concept of orthogonality is paramount. It refers to the ability to selectively remove one type of protecting group from a multifunctional molecule in the presence of others, using a specific set of chemical conditions that leave the other groups completely intact.[1][] In Solid-Phase Peptide Synthesis (SPPS), where a growing peptide chain is anchored to a resin and subjected to dozens or even hundreds of sequential chemical reactions, a robust orthogonal strategy is not merely an advantage—it is the fundamental principle that makes the synthesis of complex peptides possible.[3]

The success or failure of a synthesis hinges on the precise and predictable removal of temporary protecting groups at each cycle while ensuring the permanent side-chain protecting groups remain steadfast until the final cleavage step.[3] This guide provides a comparative analysis of the dominant orthogonal strategies in SPPS, offering field-proven insights and experimental data to inform your selection for achieving high-purity, complex peptides.

The Two Pillars of SPPS: A Comparative Analysis of Core Strategies

The landscape of SPPS is dominated by two primary orthogonal strategies: the modern, milder Fmoc/tBu approach and the classic, robust Boc/Bzl approach. The fundamental difference lies in the chemistry used to remove the temporary Nα-amino protecting group.[4][5]

The Modern Standard: Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern peptide synthesis, particularly in research settings.[] Its popularity stems from its use of milder, highly selective deprotection conditions.

  • Nα-Amino Protection: The Fmoc group, which is base-labile.

  • Side-Chain Protection: Tert-butyl (tBu) based groups (e.g., tBu, Boc, Trt), which are acid-labile.[]

  • Orthogonality: This system is truly orthogonal. The Nα-Fmoc group is removed with a mild base (typically piperidine), which does not affect the acid-labile side-chain groups.[7][8] The final cleavage from the resin and removal of all side-chain protecting groups is accomplished simultaneously with a strong acid like trifluoroacetic acid (TFA).[1]

The key mechanistic advantage is the β-elimination reaction for Fmoc removal. A secondary amine base, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine. The piperidine then acts as a scavenger, trapping the reactive dibenzofulvene to prevent side reactions.[9]

The Classic Workhorse: Boc/Bzl Strategy

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy, pioneered by Merrifield, is the foundational chemistry of SPPS.[10]

  • Nα-Amino Protection: The Boc group, which is labile to moderate acids (e.g., TFA).[4]

  • Side-Chain Protection: Benzyl (Bzl) based groups, which are stable to moderate acids but are cleaved by very strong acids (e.g., anhydrous hydrogen fluoride, HF).[7]

  • Orthogonality: This strategy is considered "quasi-orthogonal" or based on differential acid lability.[1] Repetitive deprotection of the Nα-Boc group with TFA is much faster than the cleavage of Bzl-based side-chain groups. However, the iterative acid treatments can lead to gradual loss of side-chain protection and premature cleavage of the peptide from the resin, especially in long syntheses.[8]

Despite the harsh final cleavage conditions requiring specialized equipment, the Boc/Bzl strategy remains highly valuable, particularly for synthesizing long, difficult, or hydrophobic sequences prone to aggregation.[4][11] The repetitive protonation of the N-terminus in each cycle helps disrupt interchain hydrogen bonding, improving solvation and synthetic outcomes.[11][12]

Table 1: High-Level Comparison of Fmoc/tBu and Boc/Bzl Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Nα-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Boc, Trt)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully Orthogonal[1][8]Quasi-Orthogonal (Differential Lability)[1]
Key Advantages Milder conditions, compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[8]Excellent for long or hydrophobic peptides prone to aggregation.[11]
Key Disadvantages Potential for aggregation in difficult sequences; base-catalyzed side reactions (e.g., aspartimide formation).[12][13]Harsh final cleavage can degrade sensitive residues; requires specialized HF apparatus.[1]
Performance Data: A Quantitative Look

While direct, head-to-head comparisons are sequence-dependent, general performance trends can be observed. The Fmoc strategy often yields crude products of higher purity for routine syntheses due to its milder conditions.[12] However, for notoriously difficult sequences like the amyloid-beta peptide Aβ(1-42), the Boc strategy can provide superior yields by mitigating on-resin aggregation.[11]

Table 2: Comparative Performance Data

StrategyPeptide SequenceMetricResultReference
Fmoc/tBu SPPSACP (65-74) FragmentCrude Purity83.63% (with HATU activator)[12]
Standard Fmoc/tBu SPPSAβ(1-42)Crude Yield33%[11]
Microwave-Assisted Fmoc/tBuAβ(1-42)Crude Yield87%[11]
Boc/Bzl SPPSGeneral "Difficult Sequences"Crude YieldGenerally higher than Fmoc[11]

The Third Dimension: Mastering Side-Chain Protection

True synthetic power comes from employing a third dimension of orthogonality, typically for on-resin modification or cyclization.[14] This involves using a set of side-chain protecting groups that can be removed under unique conditions, leaving the Nα-Fmoc and other tBu-based side-chain groups untouched. This allows for specific modifications like disulfide bond formation, PEGylation, or, as illustrated below, on-resin cyclization.[15][16]

Orthogonal_Strategy cluster_main Fmoc/tBu SPPS Core cluster_third_dim Third Orthogonal Dimension N_alpha Nα-Fmoc Resin Peptide-Resin N_alpha->Resin Chain Elongation Side_Chains Side-Chains (tBu, Boc, Trt) Side_Chains->Resin Special_PG Special Side-Chain (e.g., Alloc, Dde, ivDde) Special_PG->Resin Deprotection_Base Base (e.g., Piperidine) Deprotection_Base->N_alpha Removes Deprotection_Acid Strong Acid (e.g., TFA) Deprotection_Acid->Side_Chains Removes Deprotection_Acid->Resin Cleaves Deprotection_Special Specific Reagent (e.g., Pd(0) or Hydrazine) Deprotection_Special->Special_PG Removes

Caption: Principle of three-dimensional orthogonal protection in SPPS.

Table 3: Common Side-Chain Protecting Groups in Fmoc-SPPS

Amino Acid (AA)Side-Chain GroupProtecting Group (PG)Deprotection ConditionCausality & Field Insights
Lys, Ornε-AminoBoc (tert-Butoxycarbonyl)TFAStandard choice. Highly stable to piperidine. Provides excellent protection against side reactions.
Lys, Ornε-AminoDde , ivDde 2-5% Hydrazine in DMF3rd Dimension PG. Orthogonal to both Fmoc and tBu. Used for side-chain labeling, branching, or cyclization. ivDde is cleaved faster than Dde.
Asp, Gluβ/γ-CarboxylOtBu (tert-Butyl ester)TFAStandard choice. The steric bulk helps minimize aspartimide and pyroglutamate formation, respectively.[17][18]
Asp, Gluβ/γ-CarboxylOAll (Allyl ester)Pd(Ph₃P)₄ / PhSiH₃3rd Dimension PG. Orthogonal to Fmoc and tBu. Essential for on-resin head-to-tail or side-chain cyclization involving a carboxyl group.[14]
CysThiolTrt (Trityl)TFAStandard choice for linear peptides. The bulkiness of the Trt group provides good protection, but it is highly acid-labile.
CysThiolAcm (Acetamidomethyl)I₂ (for disulfide), Hg²⁺/Ag⁺Stable to TFA. Used for regioselective disulfide bond formation. The peptide can be cleaved from the resin with Acm groups intact, followed by selective oxidation.
Ser, Thr, TyrHydroxyltBu (tert-Butyl ether)TFAStandard choice. Prevents O-acylation during coupling steps. Highly stable to base.
ArgGuanidinoPbf (Pentamethyldihydrobenzofuran-sulfonyl)TFAStandard choice. More readily cleaved by TFA than the older Pmc group, reducing potential side reactions with Trp.
HisImidazoleTrt (Trityl)TFAPrevents racemization during activation and side-chain alkylation. The Trt group must be carefully scavenged during cleavage.
Asn, GlnAmideTrt (Trityl)TFAProtects the amide nitrogen from dehydration to a nitrile under harsh activation conditions. Recommended for long or difficult syntheses.

Application Showcase: On-Resin Side-Chain to Side-Chain Cyclization

The power of orthogonality is best demonstrated in the synthesis of complex structures like cyclic peptides. Cyclization enhances metabolic stability and receptor binding affinity, making it a valuable strategy in drug design.[19] Here, we outline the logic for synthesizing a peptide cyclized via an amide bond between the side chains of Aspartic Acid and Lysine.

Cyclization_Workflow Start Start with Resin SPPS 1. Standard Fmoc/tBu SPPS Assemble linear peptide: Ac-Lys(Boc)-Gly-Asp(OAll)-Ala-Resin Start->SPPS Fmoc_Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) SPPS->Fmoc_Deprotect Acetylation 3. N-terminal Acetylation (Acetic Anhydride/DIEA) Fmoc_Deprotect->Acetylation Allyl_Deprotect 4. Selective Side-Chain Deprotection Remove Asp(OAll) group (Pd(PPh₃)₄ / PhSiH₃) Acetylation->Allyl_Deprotect Cyclization 5. On-Resin Cyclization Activate free Asp side-chain (HATU/DIEA) Intramolecular reaction with Lys(Boc) side-chain Allyl_Deprotect->Cyclization Cleavage 6. Final Cleavage & Global Deprotection (TFA Cocktail) Cyclization->Cleavage End Purified Cyclic Peptide Cleavage->End

Caption: Orthogonal strategy for on-resin side-chain to side-chain cyclization.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods include critical washing and monitoring steps to ensure the high fidelity of each reaction before proceeding to the next.

Protocol 1: Standard Fmoc Nα-Amino Deprotection

This protocol describes the removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection (Step 1): Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate gently for 3-5 minutes. The solution will often turn yellow/blue as the dibenzofulvene-piperidine adduct is formed.

  • Solvent Removal: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete deprotection. For sequences prone to aggregation, this time may be extended.[7]

  • Extensive Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times). This step is critical to completely remove the basic piperidine and the adduct, which can interfere with the subsequent coupling reaction.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small resin sample to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Final Cleavage and Global Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step where the completed peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed. The choice of "cocktail" is crucial to scavenge reactive cationic species generated during deprotection, preventing modification of sensitive residues like Trp, Met, Cys, and Tyr.[4][20]

Table 4: Common TFA Cleavage Cocktails [20][21]

Reagent NameComposition (v/v/v/w)Use Case
Reagent B TFA / Water / Phenol / TIPS (88:5:5:2)General purpose, but does not prevent Met oxidation. Good for Trt-protected residues.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).
TFA/TIPS/Water TFA / TIPS / Water (95:2.5:2.5)Standard, simple cocktail for peptides without highly sensitive residues. TIPS is a scavenger for carbocations.

Procedure (using Reagent K):

  • Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vial.

  • Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL for 100 mg resin) to the vial in a well-ventilated fume hood. Ensure the resin is fully suspended.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Reaction time depends on the stability of the protecting groups (e.g., Pbf on Arginine may require longer).[20]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold (0 °C) solution of diethyl ether (typically 10x the volume of the filtrate). A white precipitate (the crude peptide) should form immediately.

  • Isolation: Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 min). Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting and Mitigating Side Reactions

Even with robust strategies, side reactions can occur. Awareness and proactive choices can significantly improve outcomes.

  • Aspartimide Formation: This is a major side reaction in Fmoc-SPPS, especially at Asp-Gly or Asp-Ser sequences, where the peptide backbone nitrogen attacks the side-chain ester under basic piperidine treatment.[13]

    • Mitigation: Use sterically hindered protecting groups like Asp(OMpe) or Asp(Odmab). Alternatively, adding 0.1 M HOBt to the piperidine deprotection solution can suppress the reaction, though this can complicate waste disposal.[13]

  • Racemization: Cysteine and Histidine are particularly prone to racemization during the carboxyl group activation step.

    • Mitigation: Use lower-activating reagents (e.g., DIC/OxymaPure instead of HATU) for these specific residues. Ensure the base used for activation (e.g., DIEA) is added last and used in moderation.

  • Oxidation/Alkylation: Tryptophan, Methionine, and Cysteine are susceptible to oxidation or alkylation by carbocations generated during final TFA cleavage.

    • Mitigation: This is precisely why scavengers are non-negotiable in cleavage cocktails. Thioanisole protects Trp, ethanedithiol (EDT) protects Cys, and water and TIPS scavenge general t-butyl cations.[7][21]

Conclusion

The selection of an orthogonal protecting group strategy is a critical decision that dictates the entire workflow of peptide synthesis. The Fmoc/tBu strategy offers a mild, versatile, and highly orthogonal system suitable for a vast range of synthetic targets, including post-translationally modified peptides. The classic Boc/Bzl strategy, while harsher, remains a powerful tool for overcoming the significant challenge of peptide aggregation. By understanding the underlying chemical principles, leveraging a third dimension of orthogonality for complex modifications, and employing meticulously validated protocols, researchers can confidently navigate the synthesis of even the most challenging peptide sequences, advancing the frontiers of chemical biology and drug discovery.

References

  • Gilon, C., et al. (2002). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed. [Link]

  • García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

  • Rehmann, M. S., et al. (2017). Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications. National Institutes of Health (NIH). [Link]

  • Zhang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Jackson, A. B., & Murray, J. K. (2000). Synthesis of cyclic peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Al-Ameed, T., et al. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Cusabio. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Cusabio. [Link]

  • Serna-Vásquez, N., et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PMC. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC. [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

Sources

Validation

Comparative Guide: Analysis of Enantiomeric Excess (ee) in Chiral Synthesis

[1][2][3] Executive Summary: The Regulatory & Safety Imperative In the wake of the 1992 FDA Policy Statement for the Development of New Stereoisomeric Drugs, the "racemic switch" has become a standard paradigm in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Regulatory & Safety Imperative

In the wake of the 1992 FDA Policy Statement for the Development of New Stereoisomeric Drugs, the "racemic switch" has become a standard paradigm in pharmaceutical development. We no longer treat enantiomers as mere isomers; we treat them as distinct pharmacological entities.[1] One enantiomer may be a potent therapeutic (eutomer), while the other (distomer) could be inactive or, as seen in the tragic case of thalidomide, teratogenic.

Accurate determination of enantiomeric excess (ee) is not just a box-checking exercise—it is a critical safety gate. This guide moves beyond basic textbook definitions to compare the three dominant analytical methodologies: Chiral HPLC , Chiral GC , and NMR Spectroscopy .[2][3] We analyze them based on sensitivity, throughput, and the risk of experimental artifacts.

Methodology Landscape: Decision Matrix

Selecting the right method is a function of analyte volatility, chromophore presence, and the stage of synthesis (crude screening vs. final QC).

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Analyte Characterization Volatile Is the compound volatile & thermally stable? Start->Volatile GC METHOD A: Chiral GC (Best for volatiles, non-polar) Volatile->GC Yes UVActive Is it UV/Vis Active? Volatile->UVActive No HPLC METHOD B: Chiral HPLC (The Gold Standard) UVActive->HPLC Yes (High Precision) Crude Is this a rapid crude screen? UVActive->Crude No / Weak Chromophore NMR METHOD C: NMR w/ CSA (Rapid, no column screening) Crude->NMR Yes Deriv Derivatization Required (Mosher's Acid / HPLC-CAD) Crude->Deriv No (Final QC) Deriv->HPLC Post-Deriv

Caption: Decision matrix for selecting the optimal ee determination method based on physicochemical properties.

Deep Dive: Comparative Analysis

Method A: Chiral HPLC (The Gold Standard)

Mechanism: Separation relies on the "Three-Point Interaction" model (Dalgliesh), where the analyte forms transient diastereomeric complexes with the Chiral Stationary Phase (CSP). Current Industry Standard: Polysaccharide-based columns (Amylose/Cellulose derivatives) have largely replaced older Pirkle-type columns due to broader selectivity.

  • Pros: High precision (

    
     error), scalable to preparative purification, accepted for GMP release.
    
  • Cons: High solvent consumption, requires extensive column screening (time-intensive).

  • Critical Insight: For basic amines, the addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable to suppress silanol interactions and prevent peak tailing, which artificially lowers ee calculations.

Method B: Chiral GC

Mechanism: Uses cyclodextrin-based stationary phases. The analyte includes into the hydrophobic cavity of the cyclodextrin. Use Case: Ideal for volatile intermediates, esters, and non-polar scaffolds lacking UV chromophores.

  • Pros: Extremely high resolution (

    
    ), flame ionization detector (FID) is universal (no chromophore needed).
    
  • Cons: Limited to thermally stable compounds; derivatization (e.g., trifluoroacetylation) is often required for polar analytes.

Method C: NMR Spectroscopy (Chiral Solvating Agents)

Mechanism: A Chiral Solvating Agent (CSA) or Shift Reagent (e.g., Europium salts, Mosher's acid) forms a diastereomeric complex in solution, splitting the NMR signals of the enantiomers.

  • Pros: Instant results (no method development), low cost per run.

  • Cons: Lower sensitivity (limit of detection ~1-2% minor enantiomer), signal broadening.

  • Critical Insight (The "Kinetic" Trap): When using derivatizing agents like Mosher's acid chloride, if the reaction does not go to 100% conversion, kinetic resolution may occur. One enantiomer reacts faster than the other, skewing the measured ee. Always verify reaction completion.

Comparative Data Summary
FeatureChiral HPLCChiral GCNMR (CSA/Mosher)
Accuracy High (

)
High (

)
Moderate (

)
LOD (Minor Enantiomer)



Throughput Low (20-40 min/run)Moderate (15-30 min)High (5 min/sample)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (if CSA is used)
Primary Risk Peak overlap (false positive)Thermal degradationKinetic resolution artifacts

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Polysaccharide Columns)

Objective: Achieve baseline separation (


) for a chiral amine.

Materials:

  • Columns: Daicel Chiralpak IA, IB, IC, IG (Immobilized series preferred for solvent flexibility).

  • Mobile Phase A: n-Hexane (0.1% DEA).

  • Mobile Phase B: Ethanol or Isopropanol.

Workflow:

  • Solubility Check: Dissolve 1 mg sample in 1 mL Ethanol. If insoluble, try DCM (only compatible with Immobilized columns like IA/IG).

  • Screening Gradient: Run 5% to 50% IPA in Hexane over 20 minutes on IA, IB, IC, and IG columns sequentially.

  • Optimization: Select the column with partial separation.[4] Switch to isocratic mode (e.g., 90:10 Hexane:IPA).

  • Resolution Check: Calculate Resolution (

    
    ).
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is peak width at base.
  • Validation: Inject the racemate to confirm separation, then inject the enantiopure sample to identify the major peak.

Protocol 2: NMR Determination using Mosher's Acid

Objective: Determine ee via derivatization.[5][6]

  • Mix: In an NMR tube, add analyte (10 mg), (R)-(-)-MTPA-Cl (1.2 eq), and Pyridine-d5 (0.6 mL).

  • React: Shake for 10 minutes. Ensure homogeneous solution.

  • Analyze: Acquire 1H-NMR or 19F-NMR (fluorine is cleaner, singlet peaks).

  • Calculate: Integrate the distinct diastereomeric peaks (

    
     and 
    
    
    
    ).
    
    

Visualizing the HPLC Workflow

The following diagram illustrates the iterative process of HPLC method development, emphasizing the "Fail-Fast" loops required for efficient screening.

Figure 2: Chiral HPLC Method Development Workflow

HPLCWorkflow Sample Racemic Sample Screen Column Screening (IA, IB, IC, IG) Sample->Screen Eval Separation Observed? Screen->Eval Optimize Optimize Mobile Phase (Isocratic/Additives) Eval->Optimize Yes (Partial/Full) Switch Switch Modifier (EtOH <-> IPA <-> DCM) Eval->Switch No Separation Validate Validation (Linearity, LOD) Optimize->Validate Rs > 1.5 Switch->Screen Re-Screen

Caption: Iterative workflow for developing a chiral HPLC method using immobilized polysaccharide columns.

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[1][7][8] Chirality, 4(5), 338-340.[7]

  • Daicel Chiral Technologies. "Instruction Manual for Immobilized Polysaccharide CSPs." Chiral Technologies.[4]

  • Hoye, T. R., et al. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols, 2, 2451–2458.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Comparative

Alternative Protecting Groups for Phenylalanine Synthesis: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Experimental Guide. Executive Summary: Beyond the Fmoc/Boc Paradigm In the high-stakes environment of peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Experimental Guide.

Executive Summary: Beyond the Fmoc/Boc Paradigm

In the high-stakes environment of peptide therapeutics and peptidomimetic drug development, the standard Fmoc (base-labile) and Boc (acid-labile) strategies often hit a wall. Complex syntheses—such as those requiring head-to-tail cyclization, side-chain modification of non-canonical phenylalanine derivatives (e.g., 4-iodo-Phe), or "green" synthesis requirements—demand orthogonal protecting groups.

This guide objectively compares high-performance alternatives for N-terminal protection of Phenylalanine (Phe): Alloc (Allyloxycarbonyl), Teoc (2-(Trimethylsilyl)ethoxycarbonyl), Nvoc (Photolabile), and Pf (Phenylfluorenyl). We analyze their orthogonality, deprotection efficiency, and ability to suppress racemization.

The Orthogonality Landscape

To design a robust synthesis, one must visualize how these groups interact with standard conditions. The diagram below illustrates the "survival" of these groups against common reagents, highlighting their orthogonal utility.

OrthogonalityMap Fmoc Fmoc (Base Labile) Boc Boc (Acid Labile) Alloc Alloc (Pd(0) Labile) Teoc Teoc (Fluoride Labile) Nvoc Nvoc (Photolabile) Acid TFA/HCl Acid->Fmoc Stable Acid->Boc Cleaves Acid->Alloc Stable Acid->Teoc Stable Acid->Nvoc Stable Base Piperidine/DBU Base->Fmoc Cleaves Base->Boc Stable Base->Alloc Stable Base->Teoc Stable Base->Nvoc Stable Pd Pd(PPh3)4 Pd->Fmoc Stable Pd->Boc Stable Pd->Alloc Cleaves Fluoride TBAF/CsF Fluoride->Fmoc Unstable (Base-like) Fluoride->Boc Stable Fluoride->Teoc Cleaves Light UV (365nm) Light->Fmoc Stable Light->Boc Stable Light->Nvoc Cleaves

Figure 1: Orthogonality map showing stability (grey) and cleavage (red) pathways. Note that Teoc is cleaved by fluoride, which can also affect Fmoc due to basicity, requiring careful buffering.

Detailed Comparative Analysis

A. Alloc (Allyloxycarbonyl): The Cyclization Enabler

The Alloc group is the gold standard for "third-dimension" orthogonality. It is stable to both TFA (Boc removal) and Piperidine (Fmoc removal), making it ideal for protecting the N-terminus of Phe when side-chain anchoring is required, or for protecting Lys/Orn side chains during Phe coupling.

  • Mechanism: Cleavage occurs via

    
    -allyl palladium complex formation. A scavenger (nucleophile) is strictly required to capture the allyl cation and prevent re-alkylation.[2]
    
  • Performance:

    • Yield: Typically >95% for protection; >90% for deprotection.

    • Racemization: Negligible (Carbamate structure).

    • Pros: Mild, neutral conditions.

    • Cons: Requires handling of Pd catalysts (heavy metal removal).

Experimental Protocol: Alloc-Phe-OH Synthesis
  • Dissolution: Dissolve L-Phenylalanine (10 mmol) in 4M NaOH (2.5 eq) at 0°C.

  • Addition: Add Allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise over 30 mins.

  • Workup: Stir for 1h. Wash with ether (removes unreacted reagent). Acidify aqueous layer to pH 2 with HCl. Extract with EtOAc.[3]

  • Validation: Product should appear as a white solid/oil.

    • Self-Validation: Check TLC (MeOH/DCM). Alloc-Phe moves significantly higher than free Phe.

Experimental Protocol: Alloc Deprotection (On-Resin)
  • Catalyst Prep: Dissolve

    
     (0.1 eq) in dry DCM under Argon.
    
  • Scavenger: Add Phenylsilane (

    
    , 10 eq) as the allyl scavenger. (Alternative: Dimethylbarbituric acid).
    
  • Reaction: Add mixture to resin-bound Alloc-Phe-Peptide. Shake for 2 x 30 mins.

  • Wash: Extensive washing with DCM, then DMF, then 0.02M sodium diethyldithiocarbamate (to remove Pd traces).

B. Teoc (2-(Trimethylsilyl)ethoxycarbonyl): The Fluoride Switch

Teoc offers a unique cleavage mechanism triggered by fluoride ions (TBAF), driven by the formation of the strong Si-F bond. This is orthogonal to almost all other conditions.

  • Mechanism: Fluoride attacks Silicon ->

    
    -elimination releases 
    
    
    
    , ethylene, and amine.[4]
  • Performance:

    • Stability: Survives TFA and Piperidine (if brief).[3] Very stable to reduction.

    • Pros: No heavy metals; volatile byproducts (ethylene, TMS-F).

    • Cons: Fluoride ions can be basic (cause Fmoc instability) or affect silyl ethers.

Experimental Protocol: Teoc-Phe-OH Synthesis
  • Reagent: Use Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) for a cleaner reaction than the chloroformate.

  • Reaction: Mix L-Phe (10 mmol) with

    
     (2 eq) in Water/Dioxane (1:1). Add Teoc-OSu (1.1 eq). Stir 24h at RT.
    
  • Purification: Acidify to pH 3, extract EtOAc.

    • Note: Teoc-Phe is highly lipophilic compared to free Phe.

Experimental Protocol: Teoc Deprotection
  • Reagent: 1M TBAF (Tetrabutylammonium fluoride) in THF.

  • Conditions: Treat substrate with 2-3 eq TBAF for 30-60 mins at RT.

  • Cleanup: The reaction releases volatile gases. Simple evaporation often leaves the amine salt.

C. Nvoc (6-Nitroveratryloxycarbonyl): The Photolabile Option

For "Green Chemistry" or spatial patterning (e.g., peptide arrays), Nvoc allows deprotection using only light (365 nm UV), introducing zero chemical reagents.

  • Mechanism: Norrish Type II photocleavage.[5]

  • Performance:

    • Yield: Deprotection can be slower (70-90%) and may require radical scavengers to prevent byproduct interference.

    • Pros: Reagent-free, spatial control.

    • Cons: Requires UV equipment; nitroso-aldehyde byproduct can be reactive.

Comparative Data Summary

The following table synthesizes experimental stability and performance data for Phenylalanine protection.

FeatureFmoc (Standard)Boc (Standard)Alloc (Alternative)Teoc (Alternative)Nvoc (Photolabile)
Cleavage Reagent 20% Piperidine50% TFAPd(PPh3)4 + PhSiH3TBAF / CsFUV Light (365 nm)
Cleavage Time 5-10 min30-60 min30-60 min20-60 min10-60 min
Stability: Acid StableUnstable StableStableStable
Stability: Base Unstable StableStableStableStable
Stability: Fluoride Unstable (slow)StableStableUnstable Stable
Racemization Risk LowLowVery LowVery LowLow
Est. Yield (Coupling) >98%>98%>95%~90%~85%

Preventing Racemization in Phe Derivatives[6][7]

While native Phenylalanine is relatively stable, derivatives like 4-amino-Phe or N-methyl-Phe are prone to racemization during activation.

Causality: Activation of the carboxyl group converts the N-protected amino acid into an active ester. If the N-protecting group is an amide (e.g., Acetyl), oxazolone formation leads to rapid racemization. Solution: All groups listed above (Alloc, Teoc, Nvoc) are carbamates (urethanes). They prevent oxazolone formation by reducing the nucleophilicity of the carbonyl oxygen.

Recommendation: For sensitive Phe derivatives, use Alloc or Teoc combined with "low-racemization" coupling agents like Oxyma/DIC rather than HBTU/DIPEA.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8][9][10][11][12][13] Chemical Reviews. [Link]

  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." Wiley Online Library. [Link]

  • Vergara, I., et al. (2023). "N-Acetyl-L-phenylalanine Racemization during TBTU Amidation." Molecules. [Link][2][6][11][14][15]

  • Thayer, D. A., et al. (2011). "The 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group." Molecules. [Link][2][3][6][7][10][11][13][14][15][16][17]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

CAS: 146552-72-9 | Role: Key Intermediate (HIV Protease Inhibitor Synthesis)[1] Executive Safety Summary Immediate Action Required: This compound is a Category 1 Eye Irritant (H318) and a Skin Irritant (H315) .[1] As a S...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 146552-72-9 | Role: Key Intermediate (HIV Protease Inhibitor Synthesis)[1]

Executive Safety Summary

Immediate Action Required: This compound is a Category 1 Eye Irritant (H318) and a Skin Irritant (H315) .[1] As a Senior Application Scientist, I cannot overstate the risk profile of this intermediate. While the Boc-group reduces the nucleophilicity of the secondary amine, the free primary amine at the C1 position remains highly reactive and basic. Direct contact with ocular tissue can cause irreversible corneal damage within seconds.[1]

Operational Directive:

  • Strict No-Contact Rule: Zero skin/eye contact tolerance.

  • Dust Control: Handling the solid phase requires respiratory isolation (Fume hood or Powder containment).[1]

  • Sensitization Risk: Carbamate moieties carry a latent risk of hypersensitivity; long-term low-level exposure must be prevented.[1]

Technical Hazard Analysis & Mechanism

To select the right PPE, we must understand the mechanism of injury.

  • The Amine Vector (Corrosivity): The primary amine functionality (

    
    ) is a proton acceptor.[1] Upon contact with the moist mucous membranes of the eye or respiratory tract, it rapidly raises local pH, causing saponification of membrane lipids. This leads to deep tissue penetration—unlike acid burns, which coagulate proteins and form a barrier, amine burns continue to penetrate until neutralized.
    
  • The Carbamate Vector (Sensitization): While less reactive than isocyanates, carbamates can act as haptens. They may bind to skin proteins, triggering an immune response. Subsequent exposures, even at minute levels, can cause severe contact dermatitis or respiratory distress.

PPE Specification Matrix

Rationale: Standard lab PPE is insufficient for Category 1 Eye Hazards.[1] The following specifications rely on permeation kinetics for aliphatic amines.

Protection ZoneRoutine Handling (Scale < 10g)High-Risk / Scale-Up (Scale > 10g or Spill)Technical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses allow dust/vapor bypass.[1] Goggles provide the required seal against amine dusts.
Dermal (Hand) Double Nitrile (Min 0.11mm / 4 mil)Laminate Film (Silver Shield) or High-Grip Nitrile (8 mil)Standard nitrile degrades rapidly under amine attack.[1] Double gloving creates a sacrificial outer layer.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator (Full Face)Solid powder generates invisible fines.[1] If hood sash is compromised, P100 filtration is mandatory.
Body Lab Coat (Poly/Cotton) + Closed ShoesTyvek® Coverall (Type 5/6)Cotton absorbs and holds amines against the skin.[1] Tyvek provides a non-porous barrier for bulk handling.[1]

Operational Protocols

Phase A: Solid Handling & Weighing

Objective: Prevent generation of airborne amine dust.[1]

  • Engineering Control: All weighing must occur inside a chemical fume hood or a dedicated powder weighing enclosure.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun.[1] Static charge can cause this light powder to "jump" from the spatula, creating an aerosol cloud.

  • Transfer Technique:

    • Tare the receiving vessel inside the hood.

    • Do not transfer the open stock bottle across the lab bench.

    • Wipe the exterior of the stock bottle with a dry tissue (disposed as hazardous waste) before returning to storage.

Phase B: Solubilization & Reaction

Objective: Mitigate splash risk during exothermic dissolution.[1]

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or THF, add solvent slowly.[1] The free amine can liberate heat, increasing vapor pressure.

  • Double-Glove Protocol:

    • Inner Glove: 4 mil Nitrile (Taped to lab coat sleeve).[1]

    • Outer Glove: 4-8 mil Nitrile (Disposable immediately upon contamination).[1]

    • Why? If the outer glove is splashed, you can strip it immediately without exposing skin.

Phase C: Decontamination & Spill Response

Self-Validating Cleanup System: Do not assume the area is clean.[1] Use pH paper to validate.[1]

  • Wipe: Clean surface with solvent-soaked towel.[1]

  • Test: Wet a strip of universal pH paper and press against the "cleaned" surface.

  • Result: If pH > 8 (Blue/Green), amine residue remains.[1] Repeat cleaning with weak citric acid solution.[1]

Decision Logic & Workflows

Workflow 1: PPE Selection Logic

This decision tree ensures you are adequately protected based on the physical state of the intermediate.

PPE_Selection Start Start: Assess Material State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventRisk Solvent Type? Liquid->SolventRisk HighDust High Dust (Milling/Sieving) DustRisk->HighDust Yes LowDust Low Dust (Weighing) DustRisk->LowDust No Aggressive Penetrating (DCM/DMF) SolventRisk->Aggressive Standard Standard (MeOH/EtOAc) SolventRisk->Standard Action1 REQ: P100 Resp + Goggles + Tyvek HighDust->Action1 Action2 REQ: Fume Hood + Goggles LowDust->Action2 Action3 REQ: Laminate Gloves (Silver Shield) Aggressive->Action3 Action4 REQ: Double Nitrile Gloves Standard->Action4

Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.

Workflow 2: Emergency Exposure Response

Immediate actions determine the severity of the injury.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Eye Ocular Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Flush Flush 15 mins (Eye Wash) Eye->Flush Wash Soap/Water Wash (No Scrubbing) Skin->Wash FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Flush->Medical Note Note: Do NOT neutralize eyes with acid Flush->Note Wash->Medical FreshAir->Medical

Caption: Critical response steps for exposure. Note the prohibition on neutralizing ocular burns.

Disposal & Waste Management

Logistical Requirement: Proper segregation prevents downstream chemical incompatibility.[1][2]

  • Solid Waste: Contaminated paper towels, gloves, and weighing boats must be bagged in transparent polyethylene bags and labeled "Hazardous Waste: Toxic/Irritant Solid."

  • Liquid Waste:

    • Segregation: Do not mix with strong acids (exothermic neutralization risk) or oxidizers.[1]

    • Labeling: "Basic Organic Waste."[1] List the solvent (e.g., "DCM/Amine mixture").

    • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the free amine concentration is high, as it can corrode certain alloys over time.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10422234, tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: CAS 146552-72-9.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits - Annotated Tables. Retrieved from [Link][1]

Sources

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